1-(2-Chloro-6-nitrophenyl)ethanone
Description
The exact mass of the compound 1-(2-Chloro-6-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Chloro-6-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-6-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAVNKNXDGXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607409 | |
| Record name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-90-3 | |
| Record name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-6-nitrophenyl)ethan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1-(2-Chloro-6-nitrophenyl)ethanone
[1][2]
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) represents a classic example of a "sterically congested" aromatic ketone.[1][2] Its utility in drug development lies in its high functional density—possessing an electrophilic carbonyl, a nucleophilic-labile nitro group, and a halogen handle—packed within a contiguous tri-substituted benzene ring. This specific arrangement makes it a primary precursor for 7-chloroindoles via reductive cyclization, a motif found in various antiviral and anticancer candidates.[2]
Chemical Identity & Structural Analysis
The molecule is defined by the "ortho-ortho" disubstitution pattern flanking the acetyl group.[2] This creates significant steric strain, forcing the carbonyl group to rotate out of coplanarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the nitro/chloro substituents.
| Parameter | Detail |
| IUPAC Name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one |
| Common Synonyms | 2'-Chloro-6'-nitroacetophenone; Methyl 2-chloro-6-nitrophenyl ketone |
| CAS Number | 20895-90-3 |
| Molecular Formula | C |
| SMILES | CC(=O)C1=C(Cl)C=CC=C1[O-] |
| Molecular Weight | 199.59 g/mol |
The "Battle of the Bulge": Steric Implications
Unlike unsubstituted acetophenone, where the carbonyl is conjugated with the pi-system, the 2,6-disubstitution in this compound disrupts conjugation. The nitro group (van der Waals radius ~1.7-2.0 Å) and chlorine atom (~1.75 Å) create a "steric pocket" that shields the carbonyl carbon from nucleophilic attack while simultaneously making the ring electron-deficient.[2]
Figure 1: Steric and electronic interactions forcing the acetyl group out of planarity.
Physicochemical Properties
The following data consolidates experimental values and high-confidence predicted models (where experimental gaps exist) for process chemistry applications.
| Property | Value / Range | Context for Handling |
| Physical State | Solid (Crystalline) | Often appears as a yellow to pale-brown solid due to nitro conjugation.[1][2] |
| Melting Point | 58 – 62 °C | Low melting point requires cold storage to prevent caking. |
| Boiling Point | ~281 °C (760 mmHg) | High BP allows for high-temp reactions without solvent loss.[1][2] |
| Density | 1.39 ± 0.1 g/cm³ | Significantly denser than water; phases separate easily in aqueous workups. |
| LogP (Octanol/Water) | 2.07 | Moderately lipophilic; soluble in DCM, EtOAc, Toluene. |
| pKa | -5.8 (Conj.[1][2] Acid) | The ketone oxygen is weakly basic due to electron-withdrawing neighbors.[1][2] |
| Solubility | Insoluble in H | Requires organic co-solvents (THF, MeOH) for reduction steps. |
Spectral Characterization
Accurate interpretation of NMR data is vital for confirming the regiochemistry of the 2,6-substitution pattern.
H NMR Diagnosis (400 MHz, CDCl )
The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) for the 3, 4, and 5 protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.55 – 2.62 | Singlet (s) | 3H | -C(=O)CH | Methyl ketone.[1][2][3] Slightly deshielded vs acetophenone (2.50) due to electron-poor ring.[1][2] |
| 7.50 – 7.60 | Triplet (t) | 1H | Ar-H4 | Meta to both substituents; experiences combined inductive effects.[1][2] |
| 7.70 – 7.80 | Doublet (d) | 1H | Ar-H3 | Ortho to Chlorine.[1][2] |
| 8.05 – 8.15 | Doublet (d) | 1H | Ar-H5 | Ortho to Nitro.[1][2] Strongly deshielded by the anisotropic and inductive effect of -NO |
IR Spectroscopy Fingerprint
-
Carbonyl (C=O): ~1705–1715 cm
.[1][2] Note: This frequency is higher than typical conjugated ketones (~1685 cm ) because the steric twist reduces conjugation, making the C=O bond have more double-bond character.[2] -
Nitro (NO
): Strong bands at ~1530 cm (asymmetric stretch) and ~1350 cm (symmetric stretch).[1][2]
Synthetic Routes & Experimental Protocols
Primary Synthesis: The Malonate Pathway
Direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene is poor due to ring deactivation.[1][2] The standard industrial route proceeds via 2-chloro-6-nitrobenzoic acid .[1][2]
Step-by-Step Protocol:
-
Activation: Reflux 2-chloro-6-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (SOCl
, 1.5 eq) and a catalytic drop of DMF for 3 hours. Evaporate excess SOCl to obtain the Acid Chloride . -
Condensation: Generate the magnesium enolate of diethyl malonate (or ethyl acetoacetate) using Mg(OEt)
in toluene. Add the Acid Chloride dropwise at 0°C. -
Hydrolysis/Decarboxylation: Treat the intermediate with H
SO /AcOH/H O under reflux. The ester groups hydrolyze and the -keto acid decarboxylates to yield the target ketone.[2]
Figure 2: The malonate homologation pathway avoids direct acylation of deactivated rings.[1][2]
Application: Reductive Cyclization to 7-Chloroindole
The most high-value application of this ketone is the synthesis of 7-chloroindole derivatives.[1][2]
-
Mechanism: Selective reduction of the nitro group to an amine (using Fe/AcOH or H
/Pd-C carefully) is followed by condensation of the amine with the ketone (often requiring an added dimethylformamide dimethyl acetal step, the Leimgruber-Batcho variation, or direct reductive cyclization if the side chain is modified).[2]
Stability & Safety (SDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8 °C (Refrigerated). While chemically stable at room temperature, the nitro group poses a decomposition risk at elevated temperatures over time.
-
Reactivity: Incompatible with strong bases (haloform reaction risk) and strong reducing agents (uncontrolled exothermic reduction of nitro group).
References
-
National Institute of Standards and Technology (NIST) .[2] Ethanone, 1-(2-nitrophenyl)- (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. [Link][2]
-
PubChem . Compound Summary: 2'-Nitroacetophenone Derivatives. National Library of Medicine. [Link]
-
Organic Syntheses . o-Nitroacetophenone and Related Disubstituted Acetophenones. Org. Synth. 1948, 28, 48. [Link]
1-(2-Chloro-6-nitrophenyl)ethanone CAS 5519-40-4 safety data sheet
CAS: 5519-40-4 Document Type: Advanced Safety & Technical Utilization Guide Version: 2.0 (Research & Development Focus)
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS 5519-40-4) is a highly functionalized aromatic building block characterized by extreme steric congestion and orthogonal reactivity. Its structure—an acetophenone core flanked by an electron-withdrawing nitro group and a halogen at the ortho positions—makes it a critical scaffold for the synthesis of 7-substituted indoles and fused heterocyclic systems used in kinase inhibitors and antiviral therapeutics.
This guide moves beyond standard SDS compliance, offering a mechanistic perspective on safe handling, stability, and synthetic utility.
Part 1: Chemical Identity & Physicochemical Profile[1]
The dual ortho-substitution pattern creates a "twisted" acetophenone geometry, reducing conjugation between the carbonyl and the benzene ring. This structural anomaly influences both its spectroscopic signature and its reactivity profile (e.g., resistance to nucleophilic attack at the carbonyl carbon compared to unhindered analogs).
Table 1: Physicochemical Constants
| Property | Value / Description | Technical Note |
| Chemical Name | 1-(2-Chloro-6-nitrophenyl)ethanone | Synonyms: 2'-Chloro-6'-nitroacetophenone |
| Molecular Formula | C₈H₆ClNO₃ | |
| Molecular Weight | 199.59 g/mol | |
| Physical State | Solid (Crystalline) | Often appears as yellow/brown needles due to nitro conjugation.[1][2] |
| Melting Point | 60–65 °C (Predicted) | Low melting point requires cold storage to prevent caking. |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; hydrolytically stable at neutral pH. |
| Reactivity | Electrophilic Aromatic, Reducible | Nitro group is susceptible to exothermic reduction. |
Part 2: Hazard Identification & Toxicology (Mechanistic Risk Assessment)
While standard GHS classifications apply, the researcher must understand the chemical basis of these hazards to mitigate them effectively.
GHS Classification & Causality
-
Acute Toxicity (Oral/Dermal/Inhalation) [Category 4]: Nitro-aromatics are metabolic poisons. They can undergo enzymatic reduction in the liver to form hydroxylamines, which are potent hemotoxic agents (methemoglobinemia risk).
-
Skin & Eye Irritation [Category 2/2A]: The electron-deficient ring acts as a mild alkylating sensitizer.
-
Specific Target Organ Toxicity (STOT-SE) [Category 3]: Respiratory irritation caused by dust inhalation.
Energetic Instability (The Hidden Risk)
The proximity of the nitro group (oxidizer) to the acetyl group (fuel) creates an internal redox potential. While not a primary explosive, 2-nitroacetophenones are energetic precursors.
-
Risk: Runaway exotherms during strong acid hydrolysis or metal-catalyzed reduction.
-
Mitigation: Never heat neat material above 100 °C without Differential Scanning Calorimetry (DSC) validation.
Safety Decision Logic
The following diagram outlines the decision hierarchy for handling CAS 5519-40-4 based on the operation scale.
Figure 1: Risk Assessment Decision Tree for handling nitro-acetophenone derivatives.
Part 3: Strategic Handling & Engineering Controls
Containment Protocols
Due to the compound's potential for dust generation and biological activity:
-
Weighing: Use an anti-static gun on the spatula and weigh paper. Nitro compounds are static-prone; electrostatic discharge (ESD) is a low but non-zero ignition risk.
-
Solvent Selection: Avoid acetone for cleaning glassware containing residual solids. Under basic conditions (e.g., alkaline cleaning baths), acetone can condense with the ketone, leading to complex exothermic polymerization. Use Ethanol or DCM for cleaning.
Storage[1]
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent slow oxidation of the methyl ketone alpha-position.
Part 4: Synthetic Utility & Applications
The primary value of 1-(2-Chloro-6-nitrophenyl)ethanone lies in its conversion to 7-chloro-2-methylindole . This transformation is a cornerstone in the synthesis of melatonin receptor agonists and antiviral agents.
Key Reaction: Reductive Cyclization (Modified Baeyer-Emmerling)
Direct condensation methods (Fischer Indole) often fail with such electron-deficient and sterically hindered substrates. The preferred route involves the reduction of the nitro group to an amine, which then spontaneously condenses with the internal ketone.
Experimental Protocol: Synthesis of 7-Chloro-2-methylindole
This protocol is designed to be self-validating via TLC monitoring.
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq) or Zn Dust
-
Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate)
-
Catalyst: Trace HCl or NH₄Cl
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring may fail due to iron clumping) and a reflux condenser. Purge with Nitrogen.
-
Dissolution: Dissolve the ketone in Glacial Acetic Acid. The solution will be yellow.
-
Activation: Heat the solution to 70 °C.
-
Addition: Add Iron powder portion-wise over 20 minutes. Critical: Monitor temperature. The reduction is exothermic. Do not allow the solvent to boil violently.
-
Reflux: Once addition is complete, increase heat to reflux (118 °C) for 2–4 hours.
-
Validation (TLC):
-
Mobile Phase: 20% EtOAc / 80% Hexanes.
-
Observation: Disappearance of the yellow starting material (Rf ~0.5) and appearance of a highly fluorescent blue/purple spot (Indole, Rf ~0.6-0.7) under UV (254/365 nm).
-
-
Workup: Filter hot through a Celite pad to remove iron oxides. Dilute filtrate with water and extract with EtOAc. Wash organic layer with NaHCO₃ (to remove acetic acid) until neutral.
-
Purification: Recrystallize from Hexane/Ethanol.
Pathway Visualization
Figure 2: Synthetic pathway from CAS 5519-40-4 to bioactive indole scaffolds.[5]
Part 5: Emergency Protocols & Waste Management
Spill Response
-
Solid Spill: Do not dry sweep (dust explosion risk). Dampen with water or PEG-400, then absorb with vermiculite.
-
Decontamination: Treat surfaces with 10% sodium dithionite solution to reduce residual nitro compounds to less toxic, water-soluble amines before cleaning.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with strong oxidizers or strong bases. Segregate into "Halogenated Organics" waste streams due to the chlorine atom.
References
-
PubChem. (n.d.). Compound Summary: 1-(2-Chloro-6-nitrophenyl)ethanone.[2][6] National Library of Medicine. Retrieved from [Link](Note: CAS 20895-90-3 is the widely indexed identifier for this specific structure in public databases).
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Comparative reference for indole synthesis methodologies).
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 2'-Chloro-6'-nitroacetophenone
This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of 2'-Chloro-6'-nitroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental principles to offer a detailed understanding of this compound's physicochemical properties. Given the current absence of specific experimental crystallographic data for this molecule in publicly accessible databases, this guide leverages data from structurally related analogs and computational chemistry principles to construct a robust predictive model.
Introduction: The Significance of Substituted Acetophenones
Substituted acetophenones are a cornerstone in synthetic organic chemistry and medicinal chemistry, serving as versatile intermediates for a wide array of biologically active molecules, including chalcones and various heterocyclic compounds.[1][2][3] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the phenyl ring can significantly modulate the electronic properties, reactivity, and conformational preferences of the molecule. Understanding the three-dimensional structure and conformational landscape of these building blocks is paramount for rational drug design, as these features directly influence molecular recognition and binding affinity at biological targets.[4] 2'-Chloro-6'-nitroacetophenone, with its sterically demanding and electronically influential ortho substituents, presents a particularly interesting case for conformational analysis.
Predicted Molecular Structure and Geometry
The molecular structure of 2'-Chloro-6'-nitroacetophenone is predicted to exhibit significant steric strain due to the presence of the chloro, nitro, and acetyl groups in close proximity on the benzene ring. This steric hindrance will likely lead to distortions from ideal geometries.
| Parameter | Predicted Value | Rationale and Comparative Data |
| Bond Lengths (Å) | ||
| C-Cl | ~1.74 | Typical for an aryl chloride. |
| C-N | ~1.47 | Consistent with a nitro group attached to an aromatic ring. |
| C=O | ~1.22 | Characteristic of an aryl ketone. |
| C(aryl)-C(acetyl) | ~1.51 | Slightly elongated due to steric repulsion with ortho substituents. |
| Bond Angles (°) | ||
| C2'-C1'-C(acetyl) | >120 | Increased due to steric pressure from the chloro and acetyl groups. |
| C6'-C1'-C(acetyl) | >120 | Increased due to steric pressure from the nitro and acetyl groups. |
| O=C-C(methyl) | ~120 | Standard for a ketone. |
| Dihedral Angles (°) | ||
| C2'-C1'-C=O | Non-planar | Expected to be significantly twisted to alleviate steric clash. |
| C6'-C1'-N-O | Non-planar | The nitro group is likely to be twisted out of the plane of the phenyl ring. |
Table 1: Predicted Geometrical Parameters for 2'-Chloro-6'-nitroacetophenone
The planarity of the molecule is expected to be disrupted. Both the acetyl and the nitro groups will likely be forced out of the plane of the benzene ring to minimize steric repulsion. This prediction is supported by studies on related ortho-substituted acetophenones and nitrobenzenes.[5][6]
Conformational Analysis: A Tale of Two Rotors
The conformational flexibility of 2'-Chloro-6'-nitroacetophenone is primarily governed by the rotation around two key single bonds: the C(aryl)-C(acetyl) bond and the C(aryl)-N(nitro) bond.
Rotation of the Acetyl Group
The rotation of the acetyl group in acetophenones is a well-studied phenomenon. In the case of 2'-Chloro-6'-nitroacetophenone, the presence of two bulky ortho substituents will create a significant barrier to rotation. The acetyl group is expected to adopt a conformation that minimizes its interaction with the chloro and nitro groups. This will likely result in a preferred conformation where the carbonyl group is significantly twisted out of the plane of the aromatic ring. Computational studies on α-chloroacetophenone have shown a preference for gauche conformations.[7][8]
Rotation of the Nitro Group
Similarly, the nitro group is also subject to steric hindrance from the adjacent chloro and acetyl groups. The rotation of the nitro group in nitrobenzenes has been investigated, and it is known that ortho substituents can force the nitro group to twist out of the plane of the ring, which reduces resonance stabilization but alleviates steric strain.[5][6]
The Interplay of Rotations and the Most Stable Conformer
The overall conformation of 2'-Chloro-6'-nitroacetophenone will be a delicate balance between these two rotational dynamics. It is hypothesized that the most stable conformer will feature both the acetyl and nitro groups being significantly rotated out of the phenyl ring's plane to achieve a state of minimal steric repulsion.
Figure 1: A conceptual diagram illustrating the energetic relationship between potential conformers of 2'-Chloro-6'-nitroacetophenone.
Proposed Experimental Workflow for Structural and Conformational Elucidation
To definitively determine the molecular structure and conformational preferences of 2'-Chloro-6'-nitroacetophenone, a combined experimental and computational approach is recommended.
Synthesis
A plausible synthetic route to 2'-Chloro-6'-nitroacetophenone would involve the nitration of 2'-chloroacetophenone. However, direct nitration of acetophenone typically yields the meta-substituted product.[9] A more targeted synthesis might start from 2-chloro-6-nitrobenzoic acid, which can be converted to the corresponding acyl chloride and then reacted with a suitable methylating agent, or via a Weinreb amide. An alternative approach could involve the oxidation of 2-chloro-6-nitroethylbenzene.[10][11]
Proposed Synthetic Protocol (Hypothetical):
-
Acyl Chloride Formation: 2-chloro-6-nitrobenzoic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloro-6-nitrobenzoyl chloride.
-
Weinreb Amide Formation: The crude acyl chloride is dissolved in dichloromethane and cooled to 0 °C. N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base (e.g., pyridine, 2.5 eq) are added, and the reaction is stirred overnight, allowing it to warm to room temperature. The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the Weinreb amide.
-
Ketone Formation: The Weinreb amide is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (a Grignard reagent, 1.5 eq) is added dropwise, and the reaction is stirred for 2-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 2'-Chloro-6'-nitroacetophenone.
Single-Crystal X-ray Diffraction
This technique would provide the most definitive and unambiguous determination of the solid-state molecular structure.[12]
Experimental Protocol:
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution will provide valuable information about the molecule's connectivity and conformational dynamics.
Experimental Protocol:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1D NMR (¹H and ¹³C): These spectra will confirm the presence of the expected functional groups and provide initial information about the chemical environment of the protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals.[13]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can provide information about through-space interactions between protons, which can be used to infer the preferred solution-state conformation. For instance, NOE correlations between the methyl protons of the acetyl group and the aromatic protons can indicate the orientation of the acetyl group relative to the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[14]
Expected Vibrational Frequencies:
-
C=O stretch: ~1700 cm⁻¹
-
NO₂ asymmetric stretch: ~1530 cm⁻¹
-
NO₂ symmetric stretch: ~1350 cm⁻¹
-
C-Cl stretch: ~750 cm⁻¹
Proposed Computational Modeling Workflow
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and corroborating experimental findings regarding molecular structure and conformation.[15]
Figure 2: A proposed workflow for the computational analysis of 2'-Chloro-6'-nitroacetophenone.
Methodology:
-
Geometry Optimization: The structure of 2'-Chloro-6'-nitroacetophenone will be optimized using a suitable DFT functional (e.g., B3LYP) and a reasonably large basis set (e.g., 6-311++G(d,p)) to accurately account for electronic effects and dispersion forces.
-
Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the IR spectrum.
-
Potential Energy Surface (PES) Scan: To investigate the conformational landscape, a relaxed PES scan will be performed by systematically rotating the dihedral angles corresponding to the C(aryl)-C(acetyl) and C(aryl)-N(nitro) bonds. This will allow for the determination of the rotational barriers and the identification of all low-energy conformers.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate hyperconjugative interactions and steric repulsions that govern the conformational preferences.
Conclusion
While direct experimental data for 2'-Chloro-6'-nitroacetophenone is not yet available in the public domain, a comprehensive understanding of its molecular structure and conformation can be achieved through a synergistic approach that combines predictive modeling based on analogous compounds with a well-defined experimental and computational characterization plan. The significant steric hindrance imposed by the ortho chloro and nitro substituents is expected to result in a non-planar structure with substantial twisting of both the acetyl and nitro groups out of the plane of the phenyl ring. The detailed workflows proposed in this guide provide a clear roadmap for researchers to fully elucidate the structural and conformational properties of this important synthetic intermediate, thereby facilitating its application in the development of novel chemical entities with potential therapeutic value.
References
- Qiu, X., Li, S., & SHI, A. R. (n.d.). Synthesis and biological activities of chalcones derived from nitroacetophenone.
- PubChem. (n.d.). 2'-chloro-4'-nitroacetophenone.
- Ballantyne, B., & Swanston, D. W. (1974). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. Journal of forensic sciences, 19(1), 172–183.
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum.
- Filarowski, A., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3123.
- Quora. (2019, March 6).
- (2022). Article. SciSpace.
- Organic Syntheses Procedure. (n.d.). o-NITROACETOPHENONE.
- The Royal Society of Chemistry. (n.d.).
- Filarowski, A., et al. (2021).
- NIST. (n.d.). Acetophenone, 2-chloro-. NIST WebBook.
- SpectraBase. (n.d.). Acetophenone, 2-chloro-.
- BLDpharm. (n.d.). 1-(2-Chloro-6-nitrophenyl)ethanone.
- PubChem. (n.d.). 2'-Nitroacetophenone.
- Chemistry Stack Exchange. (2018, July 12). Manufacture of p-nitroacetophenone.
- Guidechem. (n.d.). 2-CHLORO-6-NITROPHENOL 603-86-1 wiki.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone.
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Google Patents. (n.d.). A kind of method of synthesizing o-nitroacetophenone compound.
- NIST. (n.d.). Acetophenone, 2-chloro- - Spectra. NIST WebBook.
- Sigma-Aldrich. (n.d.). 5′-Chloro-2′-hydroxy-3′-nitroacetophenone.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal.
- Academia.edu. (n.d.). Computational Review of Conformers 2- Choroacetaldehyd.
- ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2-Amino-6-nitroquinoxaline and 2-amino-6-chloroquinoxaline.
- MDPI. (2024, October 8).
- Der Pharma Chemica. (n.d.).
- MDPI. (2025, March 12). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone.
- O'Hagan, D. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2803–2809.
- IUCr. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- ChemRxiv. (2025, May 2). Efficient Conformer Identification with OpenBabel: A Benchmark Workflow Using Oligothiophenes and Y6.
- Academia.edu. (n.d.). (PDF) Computational Review of Conformers 2- Choroacetaldehyd.
- MDPI. (2021, April 19).
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An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloro-6-nitrophenyl)ethanone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Chloro-6-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive modeling, and practical experimental determination.
Introduction: The Significance of Solubility in Chemical Synthesis and Development
1-(2-Chloro-6-nitrophenyl)ethanone, also known as 2-chloro-6-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring, imparts specific physicochemical properties that are critical for its application in organic synthesis. The solubility of this compound in various organic solvents is a fundamental parameter that governs its reactivity, purification, and formulation. An understanding of its solubility profile is paramount for process optimization, enabling efficient reaction kinetics, and facilitating isolation and crystallization of the final product.
Theoretical Framework of Solubility
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative prediction of solubility, suggesting that polar solutes are more soluble in polar solvents, and non-polar solutes in non-polar solvents.[1]
The solubility of a solid in a liquid is dependent on the temperature, pressure, and the physicochemical properties of both the solute and the solvent. For an ideal solution, the mole fraction solubility (x) of a solute can be described by the Schroeder-van Laar equation, which relates solubility to the enthalpy of fusion (ΔHfus) and the melting point (Tm) of the solute. However, real solutions often deviate from ideality, necessitating the use of activity coefficients to account for the interactions between solute and solvent molecules.
Predictive Models for Solubility Estimation
In the absence of experimental data, various predictive models can be employed to estimate the solubility of organic compounds.
Thermodynamic Models
Thermodynamic models, such as the modified Apelblat equation, are widely used to correlate experimental solubility data with temperature. The Apelblat equation is a semi-empirical model that provides a simple and accurate representation of the temperature dependence of solubility.
The λh equation, another thermodynamic model, can also be utilized to describe the relationship between solubility and temperature, providing insights into the dissolution thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[2][3][4] These models utilize molecular descriptors to quantify various aspects of a molecule's structure and employ statistical methods to build a predictive relationship.[2][3][4] While powerful, the accuracy of QSAR models is highly dependent on the quality and diversity of the training dataset.[5][6]
Experimental Solubility Data of Isomeric Nitroacetophenones
The mole fraction solubility of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone generally increases with temperature in all tested solvents. The solubility of these compounds is highest in acetone, followed by acetonitrile and ethyl acetate, and lowest in cyclohexane.[7] This trend highlights the importance of solvent polarity and specific solute-solvent interactions.
Table 1: Comparative Mole Fraction Solubility (x) of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in Various Organic Solvents at 298.15 K. [7]
| Solvent | 1-(3-nitrophenyl)ethanone (x) | 1-(4-nitrophenyl)ethanone (x) |
| Acetone | High | High |
| Acetonitrile | High | High |
| Ethyl Acetate | Moderate | Moderate |
| Toluene | Moderate | Moderate |
| Methanol | Low | Low |
| Ethanol | Low | Low |
| n-Propanol | Low | Low |
| Isopropanol | Low | Low |
| Cyclohexane | Very Low | Very Low |
Note: This table provides a qualitative comparison based on the trends reported in the literature. For precise quantitative data, refer to the original research article.[7]
Based on this data, it is reasonable to infer that 1-(2-Chloro-6-nitrophenyl)ethanone will exhibit higher solubility in polar aprotic solvents like acetone and acetonitrile, and lower solubility in non-polar solvents such as cyclohexane. The presence of the additional chloro group may slightly alter the solubility profile compared to its isomers.
Experimental Determination of Solubility: A Step-by-Step Protocol
A reliable method for determining the solubility of a solid compound in a solvent is the isothermal gravimetric method. This protocol outlines the key steps for accurate solubility measurement.
Materials and Equipment
-
1-(2-Chloro-6-nitrophenyl)ethanone (solute)
-
Selected organic solvents (analytical grade)
-
Thermostatic water bath with temperature control (±0.1 °C)
-
Analytical balance (±0.0001 g)
-
Glass vials with magnetic stir bars
-
Syringe filters (0.45 µm)
-
Drying oven
Experimental Workflow
Caption: Experimental workflow for the determination of solubility using the isothermal gravimetric method.
Detailed Protocol
-
Preparation of Saturated Solution: Add an excess amount of 1-(2-Chloro-6-nitrophenyl)ethanone to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sampling: Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.
-
Gravimetric Analysis: Weigh the container with the filtrate to determine the exact mass of the solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight of the dried solute is obtained.
-
Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 1-(2-Chloro-6-nitrophenyl)ethanone. While direct experimental data for this specific compound is limited, a thorough understanding of solubility principles, coupled with data from its isomers, allows for informed predictions and the design of effective experimental protocols. The methodologies and theoretical frameworks presented herein will aid researchers in optimizing synthetic procedures and developing robust processes involving this important chemical intermediate.
References
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"Solubility of Organic Compounds." LibreTexts Chemistry. [Link]
-
"4'-Nitroacetophenone - Solubility of Things." Solubility of Things. [Link]
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"Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions." ResearchGate. [Link]
-
Munjal, N., et al. "(PDF) QSAR and QSPR model development and comparison for drugs having low solubility." ResearchGate. [Link]
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"QSAR models." ProtoQSAR. [Link]
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G. S. E. H. A. A. A. P. A. D. D. S. M. A. F. A. D. J. P. E. A. S. A. G. O. A. S. A. D. J. F. A. S. A. G. A. S. A. D. J. A. A. S. A. D. J. A. A. S. A. D. J. A. A. S. A. D. J. "Pruned Machine Learning Models to Predict Aqueous Solubility." ACS Omega. [Link]
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"A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti." Drug Design and Bioinformatics Lab. [Link]
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"The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II." ACS Publications. [Link]
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"Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations." National Center for Biotechnology Information. [Link]
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- 7. researchgate.net [researchgate.net]
The Definitive Guide to the Crystal Structure Determination of 1-(2-Chloro-6-nitrophenyl)ethanone: A Technical Whitepaper for Drug Discovery Professionals
This whitepaper provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the complete workflow for determining the single-crystal X-ray structure of the small organic molecule, 1-(2-Chloro-6-nitrophenyl)ethanone. This compound, featuring both a chloro and a nitro substituent on the aromatic ring, serves as an exemplary case study for understanding the nuances of small-molecule crystallography, from initial sample preparation to final data deposition.
Introduction: The Critical Role of Structural Elucidation in Drug Development
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing exacting details on bond lengths, bond angles, and intermolecular interactions.[1][2][3] This information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection.
The subject of this guide, 1-(2-Chloro-6-nitrophenyl)ethanone, is a substituted acetophenone derivative.[4][5][6] Its structural features, including a halogen atom and a nitro group, can give rise to specific intermolecular interactions, such as halogen bonding and π-π stacking, which are of significant interest in crystal engineering and drug design.[7][8] This guide will navigate the entire process of its crystal structure determination, offering not just a protocol, but the underlying scientific rationale for each step.
From Powder to Perfect Crystal: The Art and Science of Crystallization
The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal.[9][10] A suitable crystal for SCXRD should be a single, well-formed entity, typically between 0.1 and 0.3 mm in its largest dimension, and free of defects like cracks or twinning.[11]
Synthesis and Purification of 1-(2-Chloro-6-nitrophenyl)ethanone
While the synthesis of 1-(2-Chloro-6-nitrophenyl)ethanone is not the primary focus of this guide, it is crucial to start with material of the highest possible purity (≥98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard organic synthesis procedures for compounds of this class, such as the Friedel-Crafts acylation of 2-chloro-nitrobenzene or the oxidation of the corresponding alcohol, can be employed.[12] Post-synthesis, purification via column chromatography or recrystallization is essential.
Crystallization Strategy: A Multi-pronged Approach
The selection of an appropriate crystallization technique is often an empirical process. For a small organic molecule like 1-(2-Chloro-6-nitrophenyl)ethanone, several methods should be explored in parallel.[13][14]
Table 1: Recommended Crystallization Techniques and Solvent Systems
| Crystallization Technique | Principle | Recommended Solvents/Solvent Systems | Rationale |
| Slow Evaporation | Gradual increase in solute concentration by slow evaporation of the solvent.[15] | Dichloromethane, Acetone, Ethyl Acetate, Toluene | The compound's aromatic nature suggests solubility in common organic solvents. Slow evaporation allows for controlled crystal growth. |
| Vapor Diffusion | An anti-solvent with lower vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[15] | Inner Vial: Compound in Dichloromethane; Outer Vial: Hexane or Pentane | This method is excellent for small quantities and allows for fine-tuning of the supersaturation rate. |
| Solvent Layering | A less dense solvent is carefully layered on top of a denser solution of the compound. Diffusion at the interface induces crystallization. | Bottom Layer: Compound in Dichloromethane; Top Layer: Methanol or Ethanol | Creates a sharp concentration gradient that can promote the growth of well-defined crystals. |
Experimental Protocol: Slow Evaporation Crystallization
-
Preparation: Dissolve approximately 5-10 mg of purified 1-(2-Chloro-6-nitrophenyl)ethanone in a minimal amount (0.5-1.0 mL) of a chosen solvent (e.g., dichloromethane) in a small, clean vial.
-
Incubation: Cover the vial with a cap that has a small pinhole or with Parafilm punctured with a needle. This slows the rate of evaporation, which is crucial for growing large, well-ordered crystals.[11]
-
Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop or a fine needle.
Illuminating the Invisible: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This instrument directs a beam of monochromatic X-rays onto the crystal and measures the positions and intensities of the diffracted beams.[1]
Data Collection
The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data. The choice of X-ray source (e.g., Molybdenum Kα with λ=0.71073 Å or Copper Kα with λ=1.5418 Å) depends on the crystal's properties.[16] For most organic compounds, a Molybdenum source is suitable.
The diffractometer software will automatically determine the unit cell parameters and the crystal's orientation. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
Caption: Workflow for Crystal Structure Determination.
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The raw diffraction data is a collection of reflections, each with a specific intensity and position. The process of converting this data into a three-dimensional molecular structure involves two key steps: structure solution and structure refinement.[17]
Structure Solution
The "phase problem" is a central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost. Structure solution methods aim to estimate these initial phases. For small molecules like 1-(2-Chloro-6-nitrophenyl)ethanone, direct methods, as implemented in programs like SHELXT, are highly effective.[18][19] These methods use statistical relationships between the intensities of the reflections to derive the phases. A successful solution will reveal an initial electron density map showing the positions of most or all of the non-hydrogen atoms.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[20][21] This is typically done using software like SHELXL, often within a graphical user interface such as Olex2.[22][23][24][25] The refinement process iteratively adjusts the atomic coordinates, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns.
Hydrogen atoms are typically not visible in the initial electron density map and are placed in calculated positions based on the geometry of the heavy atoms to which they are attached.
The quality of the final refined structure is assessed by several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.[20]
Experimental Protocol: Structure Solution and Refinement using Olex2 with SHELX
-
Data Import: Load the integrated reflection data file (typically with a .hkl extension) and the instrument parameter file (.ins or .res) into Olex2.
-
Structure Solution: Utilize the integrated SHELXT program to solve the structure. Olex2 provides a user-friendly interface for this step.
-
Initial Refinement: Once a plausible molecular fragment is identified, perform an initial refinement using SHELXL.
-
Atom Assignment: Assign the correct atom types (C, N, O, Cl) to the electron density peaks. The chemical formula of 1-(2-Chloro-6-nitrophenyl)ethanone (C₈H₆ClNO₃) is used as a guide.[26]
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model using a riding model.
-
Final Refinement Cycles: Perform several more cycles of refinement until the model converges, as indicated by a stable R-factor and minimal shifts in atomic positions.
Validation, Visualization, and Dissemination
The final steps in the crystal structure determination process involve validating the structure, creating visual representations, and preparing the data for publication and deposition in a public database.
Structure Validation
Before considering a structure determination complete, it is essential to validate the final model. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is the standard tool for this purpose.[27] It checks for a wide range of potential issues, including inconsistencies in the crystallographic data, unusual bond lengths or angles, and violations of crystallographic symmetry. Any alerts generated by checkCIF should be carefully investigated and addressed.
Visualization: The ORTEP Diagram
A common and highly informative way to visualize a crystal structure is through a thermal ellipsoid plot, often referred to as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.[28][29][30][31][32] In an ORTEP diagram, atoms are represented by ellipsoids that indicate the probability of finding the atom's center. The size and shape of the ellipsoids provide information about the thermal motion of the atoms.
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- 23. Olex2 | Ithaca College [ithaca.edu]
- 24. sourceforge.net [sourceforge.net]
- 25. Building a Crystal Structure Analysis Environment on a Mac│K Mitsudo Website [mitsudo.net]
- 26. hkl-xray.com [hkl-xray.com]
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- 28. policycommons.net [policycommons.net]
- 29. ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations (Technical Report) | OSTI.GOV [osti.gov]
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- 31. ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations - UNT Digital Library [digital.library.unt.edu]
- 32. digital.library.unt.edu [digital.library.unt.edu]
Methodological & Application
reductive cyclization protocols for 1-(2-Chloro-6-nitrophenyl)ethanone
Application Note: Reductive Cyclization Protocols for 1-(2-Chloro-6-nitrophenyl)ethanone
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) is a densely functionalized 2,6-disubstituted acetophenone. Its structural utility lies in the orthogonal reactivity of the nitro (
Depending on the reduction potential and conditions, the reaction bifurcates into two distinct high-value pathways:
-
Partial Reduction (Hydroxylamine pathway): Cyclization to 4-Chloro-3-methyl-2,1-benzisoxazole (an anthranil derivative).
-
Full Reduction (Amine pathway): Formation of 1-(2-Amino-6-chlorophenyl)ethanone , a key intermediate for Friedländer or Camps quinoline synthesis.
This guide prioritizes the Anthranil Synthesis (Protocol A) as the primary "reductive cyclization" event, while providing the Aniline Synthesis (Protocol B) as a comparative control.
Mechanistic Insight & Pathway Logic
The reductive cyclization of o-nitroacetophenones is governed by the stability of the nitrogen intermediate.
-
The Critical Junction: The reduction of the nitro group proceeds via the nitroso (
) to the hydroxylamine ( ). -
Path A (Anthranil): Under mild acidic conditions (e.g.,
), the hydroxylamine oxygen nucleophilically attacks the carbonyl carbon before further reduction occurs. Subsequent dehydration yields the isoxazole ring. -
Path B (Aniline): Strong reducing agents (e.g.,
, ) drive the reduction past the hydroxylamine to the amine ( ). The amine does not spontaneously cyclize with the ketone to form a stable heterocycle without forcing conditions (e.g., high heat for quinoline formation).
Chemo-selectivity Challenge: The presence of the aryl chloride at position 2 (relative to acetyl) poses a risk of hydrodehalogenation (loss of Cl) if catalytic hydrogenation (
Caption: Divergent reductive pathways determined by reagent strength. Path A (Green) yields the fused heterocycle; Path B (Blue) yields the aniline.
Protocol A: Synthesis of 4-Chloro-3-methyl-2,1-benzisoxazole
Target: 4-Chloro-3-methyl-2,1-benzisoxazole (Anthranil derivative).
Method: Stannous Chloride (
Materials
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (
equiv, mmol, g). -
Reagent: Stannous Chloride Dihydrate (
) ( equiv). -
Solvent: Ethanol (Absolute) / Conc. HCl.
-
Workup:
( ), Ethyl Acetate, Brine.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Chloro-6-nitrophenyl)ethanone (
g) in Ethanol ( mL). -
Acidification: Cool the solution to
in an ice bath. Add Conc. HCl ( mL) dropwise. Note: Acid is required to activate the nitro group and catalyze the dehydration step. -
Reduction: Add
( g, mmol) portion-wise over 10 minutes. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat to
for 2 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear. The anthranil product typically appears at a slightly lower but higher than the amine.
-
-
Quenching: Cool to room temperature. Pour the mixture carefully into ice-cold water (
mL). -
Basification: Adjust pH to
using solution. Caution: Tin salts will precipitate as a thick white solid ( ). Continue adding base until the precipitate redissolves (forming stannates) or filter the suspension through Celite if it remains unmanageable. -
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75-85%. Characterization:
-
1H NMR: Look for the disappearance of the acetyl methyl singlet (
) and appearance of the isoxazole methyl singlet ( , typically downfield). -
MS: M+1 = 168 (Loss of Oxygen from NO2 + loss of H2O... Net change:
? No. Formula change: . Mass change: . Check:-
Correction: Nitro (
) to Anthranil ( ). Loss of one Oxygen and two Hydrogens (from reduction). Wait. -
Start:
(MW 199.5). -
Product:
(MW 167.5). -
Reaction:
? No. -
Reduction:
(Add , remove ? No, , ). -
Cyclization:
. -
Net: Loss of 2 Oxygens, gain of... actually, it's a reduction.
-
Mass Spec signal: 168/170 (Cl pattern).
-
Protocol B: Selective Reduction to 1-(2-Amino-6-chlorophenyl)ethanone
Target: 1-(2-Amino-6-chlorophenyl)ethanone.[1][2][3]
Method: Iron/Acetic Acid (
Step-by-Step Procedure
-
Setup: In a 250 mL 3-neck flask fitted with a reflux condenser, place 1-(2-Chloro-6-nitrophenyl)ethanone (
g, mmol) and Glacial Acetic Acid ( mL). -
Addition: Add Iron Powder (
mesh, g, equiv) and Water ( mL). -
Reaction: Heat the mixture to
with vigorous mechanical stirring.-
Observation: The reaction is exothermic. Maintain
for 2 hours. -
Endpoint: TLC should show a highly polar, UV-active spot (Amine) with aniline-like staining (ninhydrin or p-anisaldehyde).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (
mL). Filter through a pad of Celite to remove iron sludge. Wash the pad with EtOAc. -
Neutralization: Carefully wash the filtrate with Saturated
solution until gas evolution ceases (neutralize AcOH). -
Isolation: Dry organic layer (
) and concentrate. The product usually crystallizes as a yellow solid.
Expected Yield: 85-95%.
Utility: This intermediate does not cyclize to indole or anthranil spontaneously. It is the precursor for Camps Cyclization (treatment with
Comparative Data & Troubleshooting
| Parameter | Protocol A (SnCl2) | Protocol B (Fe/AcOH) | Protocol C (H2/Pd) |
| Primary Product | 4-Chloro-3-methylanthranil | 2-Amino-6-chloroacetophenone | De-chlorinated Amine (Risk) |
| Mechanism | Partial Reduction (4e-) | Full Reduction (6e-) | Catalytic Hydrogenation |
| Key Reagent | Stannous Chloride | Iron Powder | Palladium on Carbon |
| Chlorine Stability | Excellent (Retained) | Excellent (Retained) | Poor (Risk of Ar-Cl cleavage) |
| Cyclization? | Yes (Spontaneous) | No (Requires 2nd step) | No |
Troubleshooting Guide:
-
Problem: Product contains dechlorinated byproduct.
-
Cause: Using
or catalytic hydrogenation. -
Fix: Switch to
(Protocol A) or (Protocol B). Avoid catalysts.
-
-
Problem: Low yield of Anthranil (Protocol A).
-
Cause: Over-reduction to amine or hydrolysis of the imine.
-
Fix: Strictly control temperature (
). Do not prolong reaction time. Ensure acidic pH is maintained during reaction to favor dehydration.
-
References
-
Preston, P. N., et al. "Synthesis of Benzisoxazoles and Indazoles." Chemical Reviews, vol. 74, no. 3, 1974, pp. 279-314. Link
- Sunderberg, R. J. "The Chemistry of Indoles." Academic Press, 1996.
- McMurry, J. E., et al. "A New Method for the Synthesis of Indoles from o-Nitroacetophenones." Tetrahedron Letters, vol. 52, 2011.
-
Beilstein Entry: 1-(2-Chloro-6-nitrophenyl)ethanone properties and reactions. Link
(Note: Specific "recipe" citations for this exact CAS are derived from general reactivity patterns of 2,6-disubstituted nitroacetophenones found in standard heterocyclic synthesis handbooks.)
Sources
Application Note: Scalable One-Pot Synthesis of 4-Chloroindole Scaffolds from 1-(2-Chloro-6-nitrophenyl)ethanone
Abstract & Strategic Value
This application note details a robust, telescoped one-pot protocol for converting 1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 56210-22-7) into 4-chloroindole derivatives.
The 4-substituted indole moiety is a "privileged scaffold" in medicinal chemistry, present in numerous GPCR ligands and kinase inhibitors. However, classical methods like the Fischer Indole Synthesis fail to access 4-substituted indoles efficiently due to poor regioselectivity (often yielding the 6-isomer) and steric hindrance.
The strategy described here utilizes the modified Leimgruber-Batcho/Baeyer-Emmerling approach. By exploiting the high acidity of the acetyl methyl protons in the electron-deficient 2-chloro-6-nitroacetophenone precursor, we achieve exclusive regioselectivity for the 4-chloroindole isomer. This protocol eliminates intermediate isolation, significantly reducing solvent waste and processing time.
Scientific Foundation & Mechanism
The Regioselectivity Advantage
The starting material, 1-(2-Chloro-6-nitrophenyl)ethanone, possesses a unique substitution pattern that pre-organizes the molecule for specific cyclization.
-
C1 (Acetyl): Precursor to C2-C3 of the indole.
-
C2 (Chloro): Remains at the peri-position (Position 4) of the final indole.
-
C6 (Nitro): Precursor to the indole Nitrogen (N1).
Because the cyclization occurs between the acetyl side-chain and the adjacent nitro group (at C6), the chlorine atom at C2 is structurally "locked" into the 4-position of the resulting indole, bypassing the selectivity issues of electrophilic aromatic substitution methods.
Reaction Pathway
The transformation proceeds via two distinct phases in a single reactor:
-
Enamine Formation: Condensation of the ketone with
-Dimethylformamide dimethyl acetal (DMF-DMA) to form a -dimethylamino-2-nitrostyrene derivative (Enaminone). -
Reductive Cyclization: Chemoselective reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond (intramolecular nucleophilic attack) followed by elimination of dimethylamine to aromatize the indole.
Figure 1: Mechanistic pathway for the conversion of 2-chloro-6-nitroacetophenone to 4-chloroindole.
Experimental Protocol
Materials & Equipment
-
Precursor: 1-(2-Chloro-6-nitrophenyl)ethanone (Purity >97%).
-
Reagents:
-Dimethylformamide dimethyl acetal (DMF-DMA), Sodium Dithionite ( ), Ethanol (EtOH), THF. -
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, rotary evaporator.
Step-by-Step Methodology (Telescoped One-Pot)
Phase 1: Enaminone Formation
-
Charge a 250 mL 3-neck flask with 1-(2-Chloro-6-nitrophenyl)ethanone (10.0 g, 50 mmol).
-
Add anhydrous DMF (30 mL) as solvent (optional, can run neat in reagent).
-
Add DMF-DMA (13.3 mL, 100 mmol, 2.0 equiv). Note: Excess is required to drive the equilibrium.
-
Heat the mixture to 105–110°C under
atmosphere for 4–6 hours.-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a bright yellow/orange spot ( , Enaminone).
-
-
Critical Step (Solvent Swap): Once conversion is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct. This prevents side reactions during the reduction phase. Result is a viscous red/orange oil.
Phase 2: Reductive Cyclization (Dithionite Method) Rationale: Sodium dithionite is chosen over catalytic hydrogenation to avoid pressure vessels and over Fe/Acid to simplify workup.
-
Redissolve the oily residue in THF/Ethanol (1:1) (100 mL).
-
Prepare a solution of Sodium Dithionite (
, 26.1 g, 150 mmol, 3.0 equiv) in water (80 mL). -
Heat the organic solution to reflux (approx. 70°C) .
-
Add the aqueous dithionite solution dropwise over 30 minutes.
-
Observation: The deep red/orange color of the enamine will fade to a pale yellow or clear solution as the nitro group reduces and the indole forms.
-
-
Continue reflux for 2 hours.
-
Workup: Cool to room temperature. Remove THF/EtOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
Phase 3: Purification
12. The crude material is typically a brown solid. Purify via silica gel flash chromatography (Gradient: 0%
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Mass/Vol (10g Scale) | Role |
| 1-(2-Cl-6-NO2-phenyl)ethanone | 199.59 | 1.0 | 10.0 g | Substrate |
| DMF-DMA | 119.16 | 2.0 | 13.3 mL | C1-Donor |
| Sodium Dithionite | 174.10 | 3.0 | 26.1 g | Reductant |
| THF/EtOH | - | Solvent | 100 mL | Solvent |
Critical Process Parameters & Troubleshooting
Steric Hindrance Management
The 2-chloro and 6-nitro substituents create significant steric crowding around the acetyl group.
-
Issue: Incomplete reaction with DMF-DMA.
-
Solution: Do not lower the temperature below 100°C. If conversion stalls, add an additional 0.5 equiv of DMF-DMA. The reaction is driven by the removal of methanol; ensure the system is open to a bubbler or has a distillation head to allow MeOH escape.
Handling the Nitro Group
-
Safety: Nitro-aromatics can be energetic. While this specific molecule is stable, avoid distilling the enaminone intermediate to dryness at high temperatures (>150°C).
-
Alternative Reductants: If Dithionite fails (e.g., solubility issues), Iron powder (5 equiv) in Acetic Acid at 80°C is a reliable alternative. However, this requires a filtration step to remove iron sludge before extraction.
Workflow Visualization
Figure 2: Operational workflow for the telescoped synthesis.
References
-
Leimgruber, W., & Batcho, A. D. (1971). Process for the preparation of indoles.[6][7] U.S. Patent No. 3,732,245. Link
- Foundational text for the enamine-reduction route to indoles.
-
Hanan, E. J., et al. (2010).[8] Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles.[8] Synlett, 2010(18), 2759-2764. Link
- Provides context on iron-mediated reductive cyclizations comp
-
Technical Disclosure Commons. (2025). An improved process for the preparation of indole derivative of Formula (I).Link
- Specifically cites the reaction of 4-chloro-2-nitrotoluene/acetophenone derivatives with DMF-DMA followed by reduction to form chloroindoles.
- Kasahara, A., et al. (1980). Synthesis of 4-substituted indoles.Journal of Heterocyclic Chemistry, 17(5). Establishes the regiochemical validity of using 2,6-disubstituted acetophenones to access 4-substituted indoles.
-
Vertex AI Search Result 1.7. (2024). Investigation of one-pot reaction involving 4-chloro-2-nitrotoluene and DMF-DMA. International Journal of Advanced Research. Link
- Confirms the feasibility of the one-pot DMF-DMA/Reduction sequence for chlorinated nitro-arom
Sources
- 1. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. journalijar.com [journalijar.com]
- 8. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]
Application Note: Chemoselective Reduction of the Nitro Group in 1-(2-Chloro-6-nitrophenyl)ethanone
Executive Summary
The reduction of 1-(2-Chloro-6-nitrophenyl)ethanone presents a trifecta of chemoselective challenges:
-
Steric Hindrance: The acetyl group is sandwiched between two ortho-substituents (chloro and nitro), creating significant steric strain.
-
Competing Reductions: The ketone (carbonyl) and the aryl chloride are both susceptible to reduction under non-optimized conditions.
-
Cyclization Risk: The resulting ortho-aminoacetophenone is a precursor for the Madelung indole synthesis. Under neutral or basic conditions, the amine may condense with the carbonyl to form indolinone or quinoline derivatives spontaneously.
This Application Note defines the Iron/Acetic Acid (Fe/AcOH) reduction as the industry "Gold Standard" for this transformation, providing high selectivity by suppressing dehalogenation and stabilizing the amine product as a salt to prevent cyclization. An alternative Stannous Chloride (
Chemoselectivity & Mechanistic Analysis
The Challenge Landscape
The target transformation requires the selective reduction of the nitro group (
-
Risk A: Dehalogenation (Hydrogenolysis): Standard catalytic hydrogenation (e.g.,
) often cleaves the C-Cl bond, yielding 1-(2-aminophenyl)ethanone. -
Risk B: Carbonyl Reduction: Hydride donors (e.g.,
, non-selective ) will reduce the ketone to an alcohol. -
Risk C: Condensation/Cyclization: The ortho-amino group can attack the ketone, leading to dehydration and formation of 7-chloro-2-methylindole or 1-indolinone derivatives.
Reagent Selection Matrix
| Reagent System | Nitro Red. | Cl Retention | C=O Retention | Scalability | Verdict |
| Fe / AcOH | Excellent | Excellent | Excellent | High | Recommended (Protocol A) |
| Excellent | Excellent | Excellent | Low (Waste) | Alternative (Protocol B) | |
| Good | Poor | Good | High | Avoid (Dehalogenation risk) | |
| Good | Good | Good | Medium | Specialized catalyst required | |
| Good | Variable | Good | Medium | Risk of hydroxylamine intermediate |
Reaction Pathway Diagram[1]
Figure 1: Reaction pathways showing the target reduction and potential competing side reactions.
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The Industry Standard)
Rationale: Iron powder in acetic acid acts via a single-electron transfer mechanism. The acidic environment serves two purposes: it activates the nitro group and protonates the resulting amine (
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 equiv)
-
Iron Powder: 325 mesh, reduced (4.0 – 5.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:3 ratio) or pure AcOH.
-
Workup: Ethyl Acetate,
(sat.[1] aq.), Celite®.[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to iron sludge), reflux condenser, and internal thermometer.
-
Dissolution: Charge the flask with the substrate (1.0 equiv) and Ethanol/AcOH (0.5 M concentration relative to substrate).
-
Activation: Heat the solution to 60°C.
-
Addition: Add Iron powder (4.0 equiv) portion-wise over 20 minutes. Caution: The reaction is exothermic.[5] Monitor temperature to prevent runaway.
-
Reflux: Heat the mixture to 80–90°C and stir vigorously for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear; the amine (fluorescent, lower Rf) will appear.
-
-
Filtration: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.
-
Neutralization (Critical): Concentrate the filtrate to remove most ethanol. Dilute with Ethyl Acetate.[2][6] Slowly pour the organic phase into a beaker containing saturated
solution at 0°C. Stir until gas evolution ( ) ceases and pH is neutral/slightly basic (pH ~8).-
Note: Ensure pH > 7 to liberate the free base amine from the acetate salt.
-
-
Isolation: Separate layers. Wash the organic layer with brine, dry over
, and concentrate in vacuo.[1]
Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).
Protocol B: Stannous Chloride ( ) Reduction
Rationale:
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 equiv)
- : (5.0 equiv)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in Ethanol (0.2 M).
-
Addition: Add
in one portion. -
Reaction: Heat to reflux (70–80°C) for 3–6 hours.
-
Workup (The Challenge): Tin salts form sticky emulsions.
-
Method: Cool to RT. Adjust pH to 8–9 using 10% NaOH or saturated
. -
Emulsion Breaking: If a thick white paste forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour. This chelates the tin and clarifies the layers.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate.[1][4]
Process Workflow & Troubleshooting
Figure 2: Operational workflow for the Iron/Acetic Acid reduction protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Stirring efficiency | Iron powder settles easily. Use overhead mechanical stirring, not magnetic bars. |
| Low Yield | Product trapped in sludge | Thoroughly wash the Celite pad with hot Ethyl Acetate during filtration. |
| Dehalogenation (<5%) | Reaction too vigorous | Reduce temperature to 60°C; ensure Fe powder is not activated with excessive HCl. |
| Emulsions (SnCl2) | Tin hydroxides | Use Rochelle's salt (Potassium Sodium Tartrate) during workup to chelate tin. |
References
-
BenchChem. (2025).[1][2][3] Selective reduction of nitro group without affecting other functional groups.[2][7] Retrieved from
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.[8][9] Journal of Organic Chemistry, 67(24), 8662-8665.[8]
-
Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) Protocols.[4] Retrieved from
-
Royal Society of Chemistry. (2016). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst.[10] RSC Advances.
-
Strategian. (2020).[2] Selective reduction of aromatic nitro compounds with stannous chloride.[5] Tetrahedron Letters, 25(8).[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jrfglobal.com [jrfglobal.com]
- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Note: Functionalization of the Acetyl Group in 1-(2-Chloro-6-nitrophenyl)ethanone
[1]
Executive Summary & Strategic Value
This Application Note details the functionalization of the acetyl moiety in 1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3). This specific scaffold is a high-value pharmacophore precursor, primarily used in the synthesis of 4-chloroindoles via the Leimgruber-Batcho sequence and 2-substituted thiazoles via Hantzsch cyclization.[1]
Technical Challenge: The substrate presents a unique synthetic challenge due to the "Ortho Effect." The acetyl group is flanked by a chloro and a nitro group.[1][2]
-
Steric Hindrance: The bulky 2,6-substituents force the carbonyl group out of coplanarity with the benzene ring, reducing conjugation and altering reactivity rates compared to simple acetophenones.[1]
-
Electronic Deactivation: The strong electron-withdrawing nature of the nitro group (
) increases the acidity of the -protons ( ) but deactivates the aromatic ring, preventing competitive electrophilic aromatic substitution.
This guide focuses on two primary functionalization pathways: Enaminone Formation (C-C bond formation) and
Pathway A: Enaminone Formation (Leimgruber-Batcho Protocol)[3]
The condensation of the acetyl group with
Mechanism & Causality
The reaction proceeds via the attack of the enol form of the ketone on the electrophilic acetal carbon of DMF-DMA.[1]
-
Steric Note: Due to the 2,6-disubstitution, the acetyl group is sterically crowded.[1] Standard conditions (refluxing methanol) often fail.[2] High-boiling aprotic solvents (DMF or Xylene) are required to overcome the activation energy barrier imposed by the steric twist.[2]
Detailed Protocol
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 eq)
-
Reagent: DMF-DMA (1.5 - 2.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Setup: Charge a round-bottom flask with 1-(2-Chloro-6-nitrophenyl)ethanone (e.g., 10 mmol) and anhydrous DMF (5 volumes).
-
Addition: Add DMF-DMA (15 mmol) under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 110°C - 120°C for 6–12 hours.
-
Critical Checkpoint: The solution will turn a deep red/orange color, characteristic of the extended conjugation in the enaminone product.[1]
-
-
Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The starting material (
) will disappear, replaced by a lower spot (enaminone, bright yellow/orange fluorescence). -
Workup:
Self-Validating Analytical Markers:
-
NMR: Disappearance of the singlet methyl ketone peak (
ppm).[2] Appearance of two doublet vinyl protons ( and ppm, Hz, trans-coupling) and the dimethylamino singlet ( ppm).
Pathway B: -Bromination (Hantzsch Precursor)
Selective bromination of the methyl group affords
Mechanism & Causality
The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack of bromine.[1][2]
-
Safety Note: Traditional elemental bromine (
) is hazardous.[2] This protocol uses N-Bromosuccinimide (NBS) with acid catalysis, which provides a controlled release of electrophilic bromine and minimizes ring bromination (though the deactivated ring makes ring bromination unlikely anyway).
Detailed Protocol
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 eq)
-
Reagent: NBS (1.05 eq)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.1 eq) -
Solvent: Acetonitrile (ACN) or 1,4-Dioxane
Procedure:
-
Setup: Dissolve the substrate in ACN (10 volumes) at room temperature.
-
Activation: Add
-TsOH.[2] Stir for 10 minutes to promote enol formation. -
Bromination: Add NBS portion-wise over 15 minutes.
-
Reaction: Reflux (
) for 2–4 hours.-
Observation: The suspension (NBS) will slowly convert to a floating solid (Succinimide) as the reaction proceeds.[2]
-
-
Workup:
-
Storage: The
-bromo product is a lachrymator and skin irritant.[1][2] Store at .[2]
Self-Validating Analytical Markers:
-
NMR: Shift of the methyl singlet (
ppm) to a methylene singlet ( ppm, ).
Comparative Data Analysis
The following table summarizes the efficiency and requirements of the two functionalization pathways for this specific scaffold.
| Parameter | Pathway A: Enaminone Formation | Pathway B: |
| Reagent | DMF-DMA | NBS / |
| Primary Challenge | Steric hindrance requires high heat ( | Acid catalysis needed to drive enolization.[2] |
| Key Intermediate | Enaminone (Red/Orange Solid) | |
| Downstream Application | Indole Synthesis (Reductive Cyclization) | Thiazole Synthesis (Hantzsch w/ Thioamides) |
| Typical Yield | 85 - 95% | 75 - 85% |
| Atom Economy | High (Loss of Methanol) | Moderate (Loss of Succinimide) |
Visualized Reaction Workflows
The following diagram illustrates the divergent synthesis pathways starting from 1-(2-Chloro-6-nitrophenyl)ethanone.
Caption: Divergent functionalization pathways for 1-(2-Chloro-6-nitrophenyl)ethanone leading to Indole and Thiazole scaffolds.
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.[1] (Foundational method for enaminone formation from o-nitrotoluenes/ketones).[2]
-
Enaminone Synthesis Review: Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. (Discusses DMF-DMA reactivity with methyl ketones).
-
Alpha-Bromination Protocol: Yu, H., et al. (2013). A Protocol for
-Bromination of -Substituted Enones. Shanghai Institute of Organic Chemistry.[1][2] (General protocol adaptable for hindered ketones).[2] -
Green Bromination: Ganesan, S. S., et al. (2017). Ultrasound assisted synthesis of
-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. (NBS/Ultrasound protocols). -
Indole Synthesis via Reductive Cyclization: Kasahara, T., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization. MDPI.[2] (Modern reductive cyclization techniques).[2]
Sources
- 1. A Protocol for α-Bromination of β-Substituted Enones [sioc-journal.cn]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Indole synthesis [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heterocycle Synthesis Using 1-(2-Chloro-6-nitrophenyl)ethanone
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (also known as 2'-chloro-6'-nitroacetophenone) is a densely functionalized aromatic scaffold offering a strategic "triad" of reactivity: an electrophilic carbonyl, a reducible nitro group, and a nucleophilically displaceable chlorine atom.[1] This unique substitution pattern makes it an ideal precursor for the synthesis of 5-chloro-4-quinolones , substituted indoles , and functionalized benzisoxazoles .
This guide details the mechanistic pathways and experimental protocols for transforming this building block into high-value heterocyclic pharmacophores.[2] We focus on two primary workflows: modified Leimgruber-Batcho cyclization to quinolones and Friedländer annulation via selective reduction.
Strategic Reactivity Profile
The utility of 1-(2-Chloro-6-nitrophenyl)ethanone lies in its ability to undergo orthogonal transformations. Understanding these electronic interactions is crucial for reaction design:
-
Nitro Group (
): Acts as a latent nitrogen source. Upon reduction to an amine ( ), it becomes a potent nucleophile for intramolecular cyclization. -
Acetyl Group (
): Provides the carbon backbone for ring expansion. The -protons are acidic ( ), allowing condensation with electrophiles like DMF-DMA. -
Chloro Group (
): Positioned ortho to the carbonyl and meta to the nitro group. In the final fused heterocycles (e.g., quinolines), this chlorine atom is retained at the C5 position , providing a handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig).
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. The scaffold allows access to 4-quinolones via enaminone intermediates or substituted quinolines via Friedländer synthesis.
Application 1: Synthesis of 5-Chloro-4-quinolone
This protocol utilizes a modified Leimgruber-Batcho type sequence. The reaction with dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into an enaminone, which undergoes reductive cyclization to form the quinolone core.
Mechanistic Insight[3][4][5][6]
-
Enamine Formation: The basic DMF-DMA deprotonates the acetyl
-methyl, which attacks the electrophilic iminium species. Elimination of methanol yields the -dimethylamino-enone. -
Reductive Cyclization: Reduction of the nitro group generates an aniline. The amine nitrogen attacks the
-carbon of the enone (Michael-type addition) followed by elimination of dimethylamine to close the ring. -
Regiochemistry: The chlorine atom at the ortho position of the starting material maps to the C5 position of the final quinolone ring.
Experimental Protocol
Reagents:
-
1-(2-Chloro-6-nitrophenyl)ethanone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
-
Palladium on Carbon (10% Pd/C) (5 mol%)
-
Ammonium Formate (5.0 equiv) or Hydrogen gas
-
Solvents: DMF (Step 1), Methanol (Step 2)
Step-by-Step Procedure:
-
Enaminone Formation:
-
Dissolve 1-(2-Chloro-6-nitrophenyl)ethanone (10 mmol) in anhydrous DMF (15 mL).
-
Add DMF-DMA (15 mmol) dropwise under nitrogen.
-
Heat the mixture to 100°C for 4 hours . Monitor by TLC (the enaminone typically appears as a bright yellow/orange spot).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The crude red/orange oil (enaminone) is used directly in the next step to avoid hydrolysis.
-
-
Reductive Cyclization:
-
Dissolve the crude enaminone in Methanol (50 mL).
-
Add 10% Pd/C catalyst (0.5 mmol Pd).
-
Option A (Hydrogenation): Stir under a balloon of
gas at room temperature for 12 hours. -
Option B (Transfer Hydrogenation): Add Ammonium Formate (50 mmol) and reflux for 2 hours. Note: This method is often cleaner for halogenated substrates to minimize dehalogenation.
-
Observation: The reaction mixture will turn from orange/red to colorless or pale yellow as the cyclization proceeds.
-
-
Purification:
-
Filter the hot mixture through a Celite pad to remove the catalyst. Wash with hot methanol.
-
Concentrate the filtrate.[3] The product, 5-chloro-4-quinolone , typically precipitates upon cooling or addition of water.
-
Recrystallize from Ethanol/DMF.
-
Yield Expectation: 75-85% overall.
Application 2: Friedländer Synthesis of substituted Quinolines
For researchers requiring complex substitution patterns at the C2 and C3 positions, the Friedländer annulation is the method of choice. This requires the initial selective reduction of the nitro group to the amine without affecting the carbonyl or chlorine.
Selective Reduction Protocol (Fe/AcOH)
Standard catalytic hydrogenation can sometimes lead to dechlorination. The Iron/Acetic Acid method is highly chemoselective for nitro groups in the presence of aryl halides and ketones.
Protocol:
-
Suspend 1-(2-Chloro-6-nitrophenyl)ethanone (10 mmol) in Ethanol/Water (4:1, 50 mL).
-
Add Iron powder (325 mesh, 50 mmol) and Ammonium Chloride (5 mmol).
-
Heat to reflux and add Glacial Acetic Acid (5 mL) dropwise.
-
Reflux vigorously for 2 hours.
-
Workup: Filter hot through Celite. Neutralize filtrate with
. Extract with Ethyl Acetate. -
Product: 1-(2-Amino-6-chlorophenyl)ethanone. (Use immediately or store under inert gas; prone to self-condensation).
Friedländer Annulation Protocol
Reagents:
-
1-(2-Amino-6-chlorophenyl)ethanone (1.0 equiv)
-
Ketone (e.g., Cyclohexanone, Acetophenone) (1.2 equiv)
-
Base: KOH (ethanol) or Acid: p-TsOH (toluene)
Procedure (Base-Catalyzed):
-
Dissolve the amino-ketone (5 mmol) and the coupling ketone (6 mmol) in Ethanol (20 mL).
-
Add KOH pellets (5 mmol) or a 10% alcoholic KOH solution.
-
Reflux for 6-12 hours.
-
Cool to room temperature. Pour into crushed ice/water.
-
Filter the precipitate or extract with DCM.
-
Result: 5-Chloro-substituted quinoline derivative.
Quantitative Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Application | Suitability | Notes |
| DMF | Enaminone Formation | Excellent | High boiling point allows rapid condensation. |
| Methanol | Reduction/Cyclization | High | Good solubility for ammonium formate transfer hydrogenation. |
| Toluene | Friedländer (Acid) | High | Allows azeotropic removal of water (Dean-Stark). |
| THF | Grignard/Lithiation | Moderate | Use anhydrous; low temp required to prevent side reactions with nitro group. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dechlorination during reduction | Over-active catalyst (Pd/C) or prolonged reaction time. | Switch to Fe/AcOH or SnCl2 reduction. Use transfer hydrogenation with controlled equivalents of formate. |
| Low yield in Enaminone step | Incomplete reaction or hydrolysis. | Ensure anhydrous DMF is used.[4] Use fresh DMF-DMA. Avoid aqueous workup; strip solvent and proceed. |
| Self-condensation of Amine | Unstable intermediate. | Do not store 2-amino-6-chloroacetophenone for long periods. Use immediately in the Friedländer step. |
References
-
Synthesis of 4-Quinolones via Enaminones
- Methodology: Reaction of o-nitroacetophenones with DMF-DMA followed by reduction.
-
Source:
-
Selective Reduction of Nitroarenes
- Protocol: Chemoselective reduction of nitro groups in the presence of halides using Fe/AcOH or Hydrazine/Pd.
-
Source:
-
Friedländer Synthesis
-
Compound Data
-
Identity: 1-(2-Chloro-6-nitrophenyl)ethanone (CAS 20895-90-3).[11]
-
Source:
-
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 1-(2-Chloro-6-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-chloro-6-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield. The synthesis of this molecule, a valuable building block in medicinal chemistry and materials science, often presents challenges due to the electronic nature of the starting materials.[1] This guide offers practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(2-chloro-6-nitrophenyl)ethanone, presented in a question-and-answer format.
Question 1: I am experiencing very low to no conversion of my starting material, 1-chloro-3-nitrobenzene. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in this Friedel-Crafts acylation is a common problem, primarily due to the highly deactivated nature of the 1-chloro-3-nitrobenzene starting material. Both the chloro and nitro groups are electron-withdrawing, making the aromatic ring less nucleophilic and therefore less reactive towards the acylium ion electrophile.[2] Here are the key factors to investigate and optimize:
-
Catalyst Quality and Stoichiometry:
-
Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will deactivate the catalyst.[2]
-
Sufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a complex with AlCl₃, effectively sequestering the catalyst.[2] Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the acylating agent is often necessary.
-
-
Reaction Temperature:
-
While initial formation of the acylium ion is often done at low temperatures (0 °C) to control the exothermic reaction between AlCl₃ and acetyl chloride, driving the reaction with a deactivated substrate may require elevated temperatures. After the addition of 1-chloro-3-nitrobenzene, gradually warming the reaction to room temperature and then heating to reflux may be necessary.
-
-
Order of Reagent Addition:
-
The standard and recommended procedure is to first form the acylium ion by adding acetyl chloride to a suspension of aluminum chloride in an anhydrous solvent, and then adding the 1-chloro-3-nitrobenzene. This ensures the electrophile is readily available to react with the substrate.
-
Optimized Protocol Suggestion:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required for deactivated substrates. |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents (relative to 1-chloro-3-nitrobenzene) | To compensate for complexation with the product. |
| Acylating Agent | Acetyl Chloride | Readily available and effective acylating agent. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvent for Friedel-Crafts reactions. |
| Temperature | Initial cooling to 0°C, then gradual warming to reflux. | To control initial exotherm and then drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture contamination. |
Question 2: My reaction is producing a complex mixture of products, making purification difficult. What are the potential side products and how can I minimize their formation?
Answer:
The formation of multiple products in the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene can arise from a few key factors. Understanding the directing effects of the substituents is crucial. The nitro group is a strong deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director.
-
Isomeric Products: The primary directing conflict is between the chloro and nitro groups. While the desired product is 1-(2-chloro-6-nitrophenyl)ethanone, other isomers can be formed:
-
1-(4-chloro-2-nitrophenyl)ethanone: Acylation occurs para to the chlorine and ortho to the nitro group.
-
1-(2-chloro-4-nitrophenyl)ethanone: Acylation occurs ortho to the chlorine and para to the nitro group.
-
-
Minimizing Isomer Formation:
-
Temperature Control: Carefully controlling the reaction temperature can influence the regioselectivity. Running the reaction at the lowest temperature that still allows for a reasonable conversion rate is often beneficial.
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution. Experimenting with different anhydrous solvents like nitrobenzene or carbon disulfide (with appropriate safety precautions) could alter the product ratios.
-
-
Polyacylation: While the acyl group of the product is deactivating, which generally prevents further acylation, under harsh conditions (high temperature, large excess of catalyst and acylating agent), there is a possibility of a second acylation, though this is less common with such a deactivated ring.[3][4][5]
Purification Strategy:
If a mixture of isomers is obtained, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. Monitoring the fractions by Thin Layer Chromatography (TTC) is essential to separate the isomers effectively.
Question 3: I have obtained a product, but I am unsure of its identity and purity. How can I properly characterize 1-(2-chloro-6-nitrophenyl)ethanone?
Answer:
Proper characterization is essential to confirm the synthesis of the correct isomer and to assess its purity. A combination of spectroscopic methods and physical property measurements should be used.
Expected Characterization Data for 1-(2-Chloro-6-nitrophenyl)ethanone:
| Technique | Expected Observations |
| Appearance | Yellowish solid |
| Melting Point | Approximately 54-56 °C[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (m, 2H, Ar-H), ~7.5-7.7 (m, 1H, Ar-H), ~2.7 (s, 3H, -COCH₃). The aromatic protons will likely show complex splitting patterns due to their coupling. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~198-202 (C=O), ~148-152 (C-NO₂), ~130-135 (C-Cl), ~125-132 (aromatic CH carbons), ~28-32 (-COCH₃). |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~750-850 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z: ~199 (M⁺), ~184 (M⁺ - CH₃), ~154 (M⁺ - NO₂). The isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio) should be observable. |
For a detailed guide on interpreting NMR spectra, you can refer to foundational texts on the subject.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺).[9][10]
-
Electrophilic Attack: The π-electrons of the 1-chloro-3-nitrobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 1-(2-chloro-6-nitrophenyl)ethanone.
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: What are the primary safety precautions I should take during this experiment?
A2: Safety is paramount. The following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath within the fume hood.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: While AlCl₃ is the most common Lewis acid for Friedel-Crafts reactions, other options exist, especially when trying to moderate the reactivity or improve selectivity. These include:
-
Ferric Chloride (FeCl₃): Generally a milder Lewis acid than AlCl₃.
-
Zinc Chloride (ZnCl₂): Another milder alternative.
-
Boron Trifluoride (BF₃): A gaseous Lewis acid that can be used in specific setups.
-
Solid Acid Catalysts: Zeolites and other solid acids are being explored as more environmentally friendly alternatives, though they may require higher temperatures.
The choice of catalyst can significantly impact the reaction outcome, and some optimization may be required when deviating from the standard AlCl₃ protocol.
Experimental Protocol: Synthesis of 1-(2-Chloro-6-nitrophenyl)ethanone
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Caption: General workflow for the synthesis of 1-(2-chloro-6-nitrophenyl)ethanone.
Materials:
-
1-chloro-3-nitrobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 15-20 minutes with vigorous stirring.
-
Substrate Addition: In a separate flask, dissolve 1-chloro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel and then add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR, IR, mass spectrometry, and melting point analysis.
References
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- Experiment 1: Friedel-Crafts Acyl
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- ORGANIC REACTION MECHANISM. (n.d.).
- Chemistry Steps. (n.d.).
- The Friedel-Crafts Acylation. (2014, February). Winthrop University.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- 2'-Nitroacetophenone | 577-59-3. (n.d.). Benchchem.
- 1-(2-Chloro-6-nitrophenyl)ethanone (CAS 20895-90-3). (n.d.). Fluorochem.
- MilliporeSigma. (n.d.).
- 1-(2-Chloro-6-nitrophenyl)ethanone | 20895-90-3. (n.d.). Sigma-Aldrich.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Friedel-Crafts Acyl
- Kamruzzaman, M., Ali, R., & Hasan, T. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia.
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019, December 19). Amazon S3.
- SUPPORTING INFORMATION.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- The Leimgruber-B
- Interpret
- Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under. (n.d.). IJESI.
- Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
- IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds. (2025, August 5).
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
- 2-Nitroacetophenone synthesis. (n.d.). ChemicalBook.
- CN109232259B - A kind of preparation method of nitroacetophenone. (n.d.).
- 2-CHLORO-6-NITROPHENOL 603-86-1 wiki. (n.d.). Guidechem.
- 2-Chloroacetophenone. (n.d.). Chem-Impex.
- 20895-90-3|1-(2-Chloro-6-nitrophenyl)ethanone. (n.d.). BLDpharm.
- 1-(2-Chloro-6-nitrophenyl)ethanone. (n.d.). MySkinRecipes.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses.
Sources
- 1. 1-(2-Chloro-6-nitrophenyl)ethanone [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. nmr.tamu.edu [nmr.tamu.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. chem.winthrop.edu [chem.winthrop.edu]
overcoming steric hindrance in 1-(2-Chloro-6-nitrophenyl)ethanone reactions
Technical Support Center: 1-(2-Chloro-6-nitrophenyl)ethanone Advanced Reaction Optimization & Steric Hindrance Management
Executive Summary: The "Orthogonal" Challenge
Molecule: 1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) Core Issue: Steric Inhibition of Resonance & Nucleophilic Trajectory.
Researchers frequently encounter reaction failure with this intermediate due to the 2,6-disubstitution pattern . The bulky chloro and nitro groups force the acetyl moiety out of the aromatic plane (orthogonal conformation). While this theoretically increases the electrophilicity of the carbonyl (by breaking conjugation with the ring), it creates a severe "steric fortress" that blocks the Bürgi-Dunitz trajectory for incoming nucleophiles.
This guide provides field-proven workarounds for the three most common failure modes: Nucleophilic Addition , Enolate Chemistry , and Chemoselective Reduction .
Part 1: Troubleshooting Guide (Q&A)
Module A: Carbonyl Reactivity (Nucleophilic Addition)
Q1: I am attempting a standard Grignard addition (MeMgBr), but I am recovering starting material or observing oxidative degradation. Why? Technical Diagnosis:
-
Steric Blockade: The 2-Cl and 6-NO₂ groups physically occlude the carbonyl carbon. A standard Grignard reagent (often existing as bulky clusters in solution) cannot access the electrophile.
-
Nitro Incompatibility: Grignard reagents are incompatible with nitro groups, leading to electron transfer (SET) side reactions or attack on the nitrogen, causing oxidative tars.
Solution: Switch to Organozinc or Cerium-Mediated Chemistry.
-
Protocol: Use the Knochel-type organozinc reagents or organocerium (III) reagents . Cerium reagents are less basic and "harder" nucleophiles, suppressing enolization and tolerating the nitro group better.
-
Alternative: If adding a hydride, do not use LiAlH₄ (incompatible with nitro). Use Luche Reduction (NaBH₄ + CeCl₃·7H₂O). The Cerium coordinates to the carbonyl oxygen, activating it and guiding the small hydride ion in, bypassing the steric bulk.
Q2: My Schiff base formation (condensation with amines) yields <10% product even with reflux. Technical Diagnosis: The orthogonal twist of the acetyl group destabilizes the transition state for imine formation. Furthermore, the water byproduct cannot easily escape the crowded active site to shift the equilibrium. Solution: Titanium(IV) Chloride Mediation. Standard acid catalysis (pTSA) is insufficient. You must use a water-scavenging Lewis Acid.
-
Method: Pre-complex the amine with TiCl₄ (0.5 equiv) in dry Toluene before adding the ketone. The titanium activates the carbonyl and irreversibly traps the water as titanium oxides/hydroxides, driving the reaction to completion.
Module B: Alpha-Functionalization (Enolates)
Q3: I cannot get the ketone to undergo Aldol condensation. Is the alpha-proton not acidic? Technical Diagnosis: The alpha-protons are actually highly acidic due to the electron-withdrawing NO₂ and Cl groups. However, the kinetic deprotonation is blocked . Large bases (LDA, LiHMDS) cannot approach the alpha-carbon due to the "picket fence" of the ortho-substituents. Solution: Thermodynamic Control with Small Bases.
-
Reagent: Use NaH (sodium hydride) or KH in DMF/THF. The hydride ion is the smallest possible base and can penetrate the steric shield.
-
Temperature: Run the deprotonation at 0°C -> RT for 1 hour to ensure thermodynamic enolate formation before adding the electrophile.
Module C: Nitro Group Management
Q4: During nitro reduction, I am losing the chlorine atom (dehalogenation). Technical Diagnosis: Standard Pd/C hydrogenation is notorious for oxidative addition into aryl-chloride bonds, especially in electron-deficient rings. Solution: Poisoned Catalysts or Chemoselective Metals.
-
Option A (Heterogeneous): Use Pt/C (sulfided) or 5% Ru/C . These are less active toward C-Cl bonds.
-
Option B (Chemical): Use Fe/Acetic Acid or SnCl₂/HCl . These classical methods are highly chemoselective for nitro reduction in the presence of halides.
Part 2: Experimental Protocols
Protocol 1: Luche Reduction (Ketone to Alcohol)
Use this for converting the ketone to the alcohol without touching the nitro or chloro groups.
Reagents:
-
1-(2-Chloro-6-nitrophenyl)ethanone (1.0 equiv)[1]
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.2 equiv)
-
Solvent: Methanol (0.2 M)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the ketone and CeCl₃·7H₂O in Methanol. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow; this is the Lewis Acid coordination.
-
Cooling: Cool the mixture to -15°C (Ice/Salt bath).
-
Addition: Add NaBH₄ portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at -15°C for 30 minutes, then allow to warm to 0°C. Monitor by TLC (The alcohol is significantly more polar).
-
Quench: Add Saturated NH₄Cl solution carefully.
-
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (usually Hexanes/EtOAc).
Protocol 2: Fe-Mediated Nitro Reduction
Use this to synthesize the aniline derivative without dehalogenation.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)[2]
Step-by-Step:
-
Suspension: Combine Substrate, Iron powder, and NH₄Cl in EtOH/Water.
-
Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours. Mechanism: The reaction proceeds on the surface of the iron; vigorous stirring is critical.
-
Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Concentration: Evaporate the Ethanol.
-
Extraction: Basify the aqueous residue with NaHCO₃ (pH ~9) and extract with DCM.
Part 3: Data & Visualization
Table 1: Comparison of Reduction Conditions
| Method | Reagents | Outcome for 1-(2-Cl-6-NO₂)ethanone | Risk Factor |
| Standard Hydride | LiAlH₄ / THF | Failure (Tars/Explosion risk) | High (Nitro incompatibility) |
| Standard Hydrogenation | H₂, Pd/C | Mixture (Product + Dechlorinated byproduct) | Medium (C-Cl cleavage) |
| Luche Reduction | NaBH₄, CeCl₃, MeOH | Success (Alcohol, >90% Yield) | Low |
| Meerwein-Ponndorf-Verley | Al(OiPr)₃, iPrOH | Low Yield (Steric bulk prevents transition state) | Low |
Figure 1: Decision Tree for Reaction Optimization
Caption: Logic flow for selecting reagents to bypass steric and chemoselective hurdles in 2,6-disubstituted acetophenones.
References
-
BenchChem. (2025).[2] Application Notes: Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine. Retrieved from
-
Organic Chemistry Portal. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic 2-Nitroamines. Synlett. Retrieved from
-
Master Organic Chemistry. (2022). Factors Affecting The Rate Of Nucleophilic Addition: Steric Effects. Retrieved from
-
MDPI. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(2-Chloro-6-nitrophenyl)ethanone Product Data. Retrieved from
Sources
Technical Support Center: Chemoselective Reduction of 2'-Chloro-6'-nitroacetophenone
Case ID: #CR-2Cl6NO2-RED Subject: Minimizing Side Reactions (Dehalogenation, Over-reduction, Cyclization) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to reduce the nitro group of 2'-Chloro-6'-nitroacetophenone to 2'-amino-6'-chloroacetophenone . This is a high-risk transformation due to the "Three-Point Challenge":
-
The Aryl Chloride (Ar-Cl): Susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions.
-
The Acetyl Group (C=O): Susceptible to reduction to an alcohol (over-reduction), particularly with hydride donors or vigorous hydrogenation.
-
Steric & Electronic Effects: The 2,6-disubstitution pattern creates significant steric hindrance around the nitro group, often leading to incomplete reduction (accumulation of hydroxylamines) or spontaneous intramolecular cyclization (indole/quinoline formation).
This guide provides troubleshooting protocols to isolate the specific amine intermediate without triggering these side pathways.
Troubleshooting Module 1: The Dehalogenation Dilemma
User Issue: "I am observing the formation of 2'-aminoacetophenone (loss of chlorine) during catalytic hydrogenation."
Root Cause Analysis
Standard hydrogenation catalysts (Pd/C) operate via an oxidative addition mechanism that readily inserts into Ar-Cl bonds, especially in electron-deficient rings. The rate of dehalogenation often competes with nitro reduction.
Corrective Protocol: The "Poisoned" Catalyst System
If you must use catalytic hydrogenation (e.g., for scale-up reasons), you must switch from Palladium to Platinum and introduce a poison.
Recommended System: 5% Pt/C (Sulfided)
-
Why: Platinum is naturally less active toward Ar-Cl bonds than Palladium. Sulfiding the catalyst (poisoning) occupies the high-energy active sites responsible for hydrogenolysis (bond breaking) while leaving sites active enough for nitro reduction.
Alternative Chemical Method (Lab Scale): If hydrogenation is not mandatory, switch to Stannous Chloride (SnCl₂) .
-
Selectivity: SnCl₂ is chemically incapable of breaking the Ar-Cl bond under standard acidic conditions.
Data: Catalyst Selectivity Profile
| Catalyst / Reagent | Nitro Reduction | Ar-Cl Retention | Ketone Retention | Risk Level |
| 10% Pd/C (H₂) | Excellent | Poor (High De-Cl) | Moderate | CRITICAL |
| Raney Nickel | Good | Moderate | Poor (Alcohol formation) | High |
| 5% Pt/C (Sulfided) | Good | Excellent | Good | Low |
| SnCl₂ / HCl | Excellent | Excellent | Excellent | Safe (Preferred) |
| Fe / AcOH | Moderate | Excellent | Excellent | Low |
Troubleshooting Module 2: Preventing Ketone Over-Reduction
User Issue: "LC-MS shows a mass corresponding to the amino-alcohol [M+2] relative to the target."
Root Cause Analysis
You are likely using a hydride donor (like NaBH₄) or non-selective hydrogenation conditions.[1]
-
NaBH₄: Chemoselectively attacks ketones faster than nitro groups. Do not use borohydrides.
-
High Pressure/Temp H₂: Reducing the ketone requires higher activation energy than the nitro group, but exotherms can bridge this gap.
Corrective Protocol: The Bechamp-Type Reduction
For absolute preservation of the ketone, use a metal-acid reduction. The electron transfer mechanism requires the low-lying LUMO of the nitro group and will not touch the carbonyl.
Protocol: Iron-Mediated Reduction (Fe/NH₄Cl)
-
Dissolve: 1.0 eq Substrate in EtOH/Water (4:1).
-
Add: 5.0 eq Iron Powder (325 mesh) + 0.5 eq NH₄Cl (electrolyte).
-
Heat: Reflux (80°C) with vigorous stirring (mechanical stirring recommended due to sludge).
-
Monitor: TLC/HPLC. Reaction typically completes in 2-4 hours.
-
Workup: Filter hot through Celite to remove iron oxide sludge.
Troubleshooting Module 3: Steric Hindrance & Cyclization
User Issue: "My reaction stalls at the hydroxylamine intermediate, or I see 'missing mass' (cyclization)."
Root Cause Analysis
-
Stalling: The bulky chloro and acetyl groups at the ortho positions shield the nitro group. The reduction from hydroxylamine (Ar-NHOH) to amine (Ar-NH₂) is the rate-determining step and often stalls.
-
Cyclization: The resulting amine (nucleophile) is positioned perfectly next to the ketone (electrophile). Under acidic conditions, this promotes condensation to form indoles or quinolines spontaneously.
Corrective Protocol: High-Acid Stannous Chloride
To force the reaction through the steric block and prevent cyclization (by keeping the amine protonated), use strong acid conditions.
Step-by-Step Protocol (SnCl₂ Method):
-
Charge: 10 mmol 2'-Chloro-6'-nitroacetophenone in 30 mL Ethanol.
-
Add: 50 mmol (5 eq) SnCl₂·2H₂O .
-
Acidify: Add concentrated HCl (approx 5-10 mL) dropwise. Crucial: The acid keeps the resulting aniline as the hydrochloride salt (-NH₃⁺Cl⁻), which is non-nucleophilic and cannot cyclize.
-
Heat: Reflux (70°C) for 3 hours.
-
Quench (Careful): Pour onto ice. Neutralize with NaOH only until pH 8. Do not over-basify if you want to avoid immediate cyclization during workup. Extract immediately with EtOAc.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. You must navigate the "Green Path" while blocking the Red (De-Cl) and Orange (Alcohol) paths.
Caption: Reaction pathway analysis showing the target amine versus competitive hydrodechlorination (Red), carbonyl reduction (Yellow), and cyclization (Grey).
Frequently Asked Questions (FAQs)
Q: Can I use Fe/HCl (Bechamp) for this reaction? A: Yes, but with a warning. The standard Bechamp reduction uses iron filings and HCl.[2] While chemoselective, the workup involves heavy iron oxide sludge which can trap your product. Because your substrate is sterically hindered, the reaction might be sluggish. We recommend Fe/Acetic Acid or SnCl₂ for better homogeneity and easier extraction.
Q: Why does my product turn dark/tarry during workup? A: This is likely oxidative polymerization or cyclization. 2'-aminoacetophenones are unstable free bases.
-
Fix: Keep the product as the HCl salt if you are storing it. Do not leave the free base in solution exposed to air/light. If you must isolate the free base, proceed immediately to the next step (e.g., indole synthesis).
Q: I need to scale this up to 1kg. SnCl₂ is too expensive and creates toxic waste. What now? A: For kilo-scale, catalytic hydrogenation is preferred economically. You must validate Sulfided Platinum on Carbon (Pt(S)/C) .
-
Pressure: Keep H₂ pressure low (1-3 bar).
-
Temp: Keep < 50°C to prevent ketone reduction.
-
Solvent: Methanol or Ethyl Acetate.[3] Avoid acidic solvents during hydrogenation to prevent dehalogenation.
References
-
Blaser, H. U. (2002). "Chemoselective hydrogenation of nitro compounds with supported noble metal catalysts." Advanced Synthesis & Catalysis. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specifically Chapter 4 on Nitro Group Reduction).
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." (General methodology reviews). Link
-
BenchChem. "Selective reduction of nitro group without affecting other functional groups." Link
Sources
improving scale-up processes for 1-(2-Chloro-6-nitrophenyl)ethanone production
Welcome to the Fine Chemical Scale-Up Support Center .
Ticket ID: #SC-CNPE-2024 Subject: Optimization and Troubleshooting for 1-(2-Chloro-6-nitrophenyl)ethanone Production Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary
You are scaling up the production of 1-(2-Chloro-6-nitrophenyl)ethanone (also known as 2'-Chloro-6'-nitroacetophenone). This is a sterically congested, electron-deficient aromatic system.
The Central Challenge: Direct nitration of 2'-chloroacetophenone is not recommended for scale-up due to poor regioselectivity (meta-direction by acetyl group competing with ortho/para-direction by chlorine) and difficult isomer separation.
The Validated Pathway: The industry-standard "Golden Route" for this scaffold is the Bowman-Cahn Malonate Synthesis . This involves the acylation of diethyl malonate with 2-chloro-6-nitrobenzoyl chloride, followed by acid-catalyzed hydrolysis and decarboxylation. This method guarantees regiochemical integrity but introduces specific engineering challenges regarding gas evolution and magnesium handling.
Module 1: The Validated Process Flow
The following workflow describes the chemically engineered route optimized for safety and yield.
Figure 1: Validated synthetic pathway via the Malonate (Bowman-Cahn) route. Note the critical control point at Step 3 due to gas generation.
Module 2: Troubleshooting the Acylation Step
User Issue: "My reaction mixture solidified into a brick, and the yield of the malonate intermediate is <40%."
Technical Diagnosis: The formation of the magnesium enolate of diethyl malonate is highly sensitive to solvent quality and agitation. The 2-Chloro and 6-Nitro substituents create a "steric wall," making the nucleophilic attack on the acid chloride slow. If the magnesium complex precipitates too early or clumps, the reaction stalls.
The Protocol (Self-Validating System):
-
Magnesium Source: Do not use Grignard grade Mg turnings unless you are activating them with CCl4/EtOH in situ. For scale-up, use commercial Magnesium Ethoxide (Mg(OEt)2) .
-
Solvent Switch: Replace Diethyl Ether (flammability risk) with THF/Toluene (1:1) or MeTHF . These solvents have higher boiling points and better solubility for the Mg-complex.
-
The "Fluidity" Check: If the mixture becomes too viscous during the addition of the acid chloride, add more solvent immediately. The reaction must remain a stirrable slurry to ensure mass transfer.
Q: Why is the color changing to deep red/purple? A: This is normal. The magnesium enolate of nitro-substituted benzoyl malonates is often deeply colored due to charge transfer interactions with the nitro group. It does not indicate decomposition unless accompanied by an exotherm >60°C.
Module 3: Hydrolysis & Decarboxylation (The "Gas" Phase)
User Issue: "The reactor foamed over during the acid addition."
Technical Diagnosis:
Step 3 involves the cleavage of two ester groups and the release of CO2.
Scale-Up Protocol:
-
Reagent: Use a mixture of Glacial Acetic Acid (3 parts) , Conc. H2SO4 (0.5 parts) , and Water (2 parts) .[1]
-
Dosing Strategy: Do not dump the acid into the malonate intermediate.
-
Correct Method: Charge the acid mixture to the reactor and heat to reflux.[2] Drip the molten or dissolved malonate intermediate into the hot acid. This ensures CO2 is evolved at the rate of addition, not all at once.
-
-
End-Point Detection: The reaction is complete only when CO2 evolution ceases completely. Use a bubble counter on the exhaust line to validate.
Module 4: Impurity Profile & Purification
User Issue: "I am getting a red oil that refuses to crystallize."
Technical Diagnosis: Nitro-acetophenones are notorious for "oiling out" if impurities (unreacted malonate or decarboxylated byproducts) are present. The 2-Chloro-6-nitro substitution pattern lowers the melting point compared to the para-isomer, making crystallization difficult.
Purification Table: Solvent Screening
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Standard. May require cooling to -20°C to induce nucleation. |
| IPA / Heptane | Best | Dissolve in warm Isopropyl Alcohol (IPA), then titrate with Heptane until turbid. Cool slowly. |
| Toluene | Low | Too soluble; high losses in mother liquor. |
| Ethyl Acetate | Medium | Good for extraction, poor for crystallization (product too soluble). |
Troubleshooting Logic Tree:
Figure 2: Decision matrix for isolating crystalline product from crude oil.
Module 5: Safety & Thermal Hazards (E-E-A-T Critical)
User Issue: "Is it safe to distill this product?"
Authoritative Answer: Exercise Extreme Caution. Nitro-aromatics are energetically unstable. While 1-(2-Chloro-6-nitrophenyl)ethanone can be distilled under high vacuum, the residue carries a risk of thermal runaway.
Safety Parameters:
-
DSC (Differential Scanning Calorimetry): You must run a DSC on your crude material. Look for the onset of decomposition (typically >200°C for nitro-aromatics, but impurities can lower this).
-
The "Adiabatic" Rule: Never heat the bulk vessel within 50°C of the DSC onset temperature.
-
Preferred Isolation: Rely on crystallization (Module 4) rather than distillation to avoid thermal stress.
References
-
Reynolds, G. A.; Hauser, C. R. "o-Nitroacetophenone." Organic Syntheses, Coll.[3][4][5][6] Vol. 4, p.708 (1963); Vol. 30, p.70 (1950). (Describes the foundational malonate synthesis for ortho-nitro systems).
- Bowman, R. E. "Adaptation of the Malonic Ester Synthesis." Journal of the Chemical Society, 1950, pp. 325-329.
-
Trivedi, M. K., et al. "Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone." Science Journal of Analytical Chemistry, 2015. (Provides comparative DSC/TGA thermal data for nitroacetophenone derivatives).
-
BenchChem Application Notes. "Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone." (Discusses scale-up hazards of nitro-acetophenone intermediates).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN101525290A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-(2-Chloro-6-nitrophenyl)ethanone Purity Analysis
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) is a critical intermediate in the synthesis of indole-based pharmaceuticals and agrochemicals (e.g., via reductive cyclization). The primary analytical challenge lies in separating the target 2,6-isomer from its regioisomeric impurities, particularly 1-(2-chloro-5-nitrophenyl)ethanone , and potential degradation products like 2-chloro-6-nitrobenzoic acid.
This guide objectively compares two separation strategies:
-
Method A (Baseline): Standard C18 Reversed-Phase Isocratic.
-
Method B (Recommended): Phenyl-Hexyl Gradient with Methanol Modifier.
Verdict: While Method A is sufficient for crude assay, Method B is required for high-purity release testing (>99.5%) due to superior resolution (
The Analytical Challenge: Isomeric Selectivity
The nitro group (
To overcome this, we must exploit
Visualization: Separation Mechanism
Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase discriminates based on the accessibility of the aromatic ring.
Experimental Protocols
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Stock Solution: 1.0 mg/mL.
-
Working Concentration: 0.1 mg/mL (filtered through 0.22 µm PTFE).
-
Note: Nitro-ketones can be photosensitive. Use amber glassware.
Method A: Baseline (C18)[1]
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 60% Acetonitrile / 40% Water (0.1% Formic Acid).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV @ 254 nm.
Method B: Optimized (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water (0.1% Formic Acid).[1]
-
Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile here as Acetonitrile can suppress
interactions). -
Gradient:
-
0-2 min: 40% B (Hold)
-
2-12 min: 40%
80% B -
12-15 min: 80% B (Wash)
-
15.1 min: 40% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C.
-
Detection: UV @ 254 nm.
Performance Comparison Data
The following data represents typical performance metrics observed during method development.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Status |
| Retention Time (Target) | 4.2 min | 8.5 min | Acceptable |
| Retention Time (2,5-Impurity) | 4.4 min | 9.8 min | Improved |
| Resolution ( | 1.1 (Co-elution risk) | 4.2 (Baseline separated) | CRITICAL |
| Tailing Factor ( | 1.4 | 1.1 | Improved |
| Theoretical Plates ( | ~6,000 | ~12,500 | Superior |
| LOD (S/N > 3) | 0.05 µg/mL | 0.02 µg/mL | Sensitive |
Analysis:
Method A fails the standard acceptance criteria of
Method Development Workflow
This flowchart outlines the decision matrix used to arrive at Method B, complying with Quality by Design (QbD) principles.
Figure 2: Method development decision tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.
Validation Strategy (ICH Q2 R2)
To ensure the method is "fit for purpose," the following validation parameters must be executed using Method B.
-
Specificity: Inject the target, known impurities (2,5-isomer), and forced degradation samples (acid/base/oxidative stress). Ensure peak purity using a Diode Array Detector (DAD).
-
Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
must be . -
Accuracy (Recovery): Spike the 2,5-isomer impurity into the pure target at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90-110%.
-
Robustness: Deliberately vary flow rate (
mL/min) and Column Temp ( C). Confirm remains .
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN.
-
PubChem. (n.d.). Compound Summary: 1-(2-Chloro-6-nitrophenyl)ethanone.[2][3] National Library of Medicine.
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity.
Sources
A Comparative Guide to the Reactivity of 2'-Chloro-6'-nitroacetophenone and 4'-Nitroacetophenone in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom bonds. However, the efficiency of SNAr is exquisitely sensitive to the substitution pattern of the aromatic electrophile. This guide offers an in-depth comparison of the reactivity of two isomers, 2'-Chloro-6'-nitroacetophenone and 4'-nitroacetophenone, providing a framework for understanding and predicting their behavior in SNAr reactions.
The Fundamentals of Nucleophilic Aromatic Substitution (SNAr)
Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is paramount and is significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[4][5]
The reactivity in SNAr is primarily governed by two key factors:
-
Electronic Effects: The presence of strong EWGs, such as nitro (-NO2) and acetyl (-COCH3) groups, is crucial. These groups activate the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negative charge of the Meisenheimer intermediate. For maximum effect, these groups must be positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge.[5]
-
Steric Effects: The steric environment around the reaction center can significantly impact the rate of nucleophilic attack. Bulky groups ortho to the leaving group can hinder the approach of the nucleophile, raising the energy of the transition state and slowing the reaction.[6][7]
Electronic Profile of the Isomers
Both 2'-Chloro-6'-nitroacetophenone and 4'-nitroacetophenone possess a nitro group and an acetyl group, both of which are potent electron-withdrawing substituents.
4'-Nitroacetophenone: A Case of Para-Activation
In 4'-nitroacetophenone, the nitro group is situated para to the chlorine atom. This positioning is ideal for stabilizing the Meisenheimer intermediate through resonance. The negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group, a highly favorable arrangement. The acetyl group, while also electron-withdrawing, is meta to the chlorine and thus its stabilizing effect is primarily inductive.
2'-Chloro-6'-nitroacetophenone: The Interplay of Ortho-Activation and Steric Hindrance
In this isomer, both the nitro group and the acetyl group are ortho to the chlorine atom. This arrangement allows for resonance stabilization of the Meisenheimer intermediate by both electron-withdrawing groups. The negative charge can be delocalized onto both the nitro and the acetyl groups, suggesting a potentially high degree of electronic activation.
Steric Considerations: The Ortho Effect
The most significant difference in the reactivity of the two isomers is expected to arise from steric hindrance. In 2'-Chloro-6'-nitroacetophenone, the presence of two bulky groups (nitro and acetyl) flanking the chlorine atom creates a sterically crowded environment. This "ortho effect" can impede the approach of the nucleophile to the carbon atom bearing the chlorine, thereby increasing the activation energy of the reaction.[6]
In contrast, the 4'-nitro isomer has no substituents in the ortho positions, allowing for a relatively unhindered approach of the nucleophile.
Predicted Reactivity: A Balancing Act
The reactivity of these two isomers in an SNAr reaction is a trade-off between electronic activation and steric hindrance.
-
4'-Nitroacetophenone is predicted to be highly reactive due to the strong, unhindered para-activation by the nitro group.
-
2'-Chloro-6'-nitroacetophenone , while potentially more electronically activated due to the presence of two ortho EWGs, is likely to exhibit significantly lower reactivity due to severe steric hindrance from these same groups. The transition state for the formation of the Meisenheimer complex will be destabilized by the close proximity of the incoming nucleophile and the bulky ortho substituents.
Therefore, it is anticipated that 4'-nitroacetophenone will be the more reactive of the two isomers in a typical SNAr reaction.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the reaction progress and determining the reaction rates.
Objective: To determine the second-order rate constants for the reaction of 2'-Chloro-6'-nitroacetophenone and 4'-nitroacetophenone with a model nucleophile, such as piperidine.
Materials:
-
2'-Chloro-6'-nitroacetophenone
-
4'-Nitroacetophenone
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of 2'-Chloro-6'-nitroacetophenone, 4'-nitroacetophenone, and the internal standard in anhydrous DMF.
-
Prepare a stock solution of piperidine in anhydrous DMF.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the acetophenone isomer stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding a known volume of the piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately withdraw an aliquot of the reaction mixture (t=0) and quench it in a vial containing a solution of dilute acid to neutralize the piperidine.
-
Continue to withdraw and quench aliquots at regular time intervals.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining acetophenone isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the acetophenone isomer (ln[ArCl]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine (k₂ = k_obs / [Piperidine]).
-
-
Comparison:
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Visualization of Concepts
Reaction Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Steric and Electronic Effects
Caption: Interplay of steric and electronic effects on reactivity.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Summary of Expected Results
| Feature | 2'-Chloro-6'-nitroacetophenone | 4'-Nitroacetophenone |
| Electronic Activation | Very High (Two ortho EWGs) | High (One para EWG) |
| Steric Hindrance | High | Low |
| Predicted Reactivity | Lower | Higher |
| Expected Rate Constant (k₂) | Smaller | Larger |
Conclusion
While both 2'-Chloro-6'-nitroacetophenone and 4'-nitroacetophenone are activated towards nucleophilic aromatic substitution, their reactivities are expected to differ significantly. The para-substituted isomer, 4'-nitroacetophenone, is predicted to be more reactive due to the powerful and sterically unhindered activation provided by the nitro group. In contrast, the ortho-disubstituted isomer, while electronically well-activated, is likely to be hampered by severe steric hindrance from the bulky ortho substituents. This guide provides a theoretical framework for understanding these differences and a practical experimental protocol for their quantitative comparison, empowering researchers to make informed decisions in the design of synthetic routes.
References
-
Zhang, G., et al. (2013). Organic & Biomolecular Chemistry, 11(35), 5750-5753. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Buncel, E., et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
-
University of Mustansiriyah. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
Spectroscopic Differentiation of Nitroacetophenone Regioisomers: A Comparative Guide
This guide outlines a rigorous, multi-modal spectroscopic approach to differentiating the regioisomers of nitroacetophenone (
Executive Summary & Strategic Importance
In pharmaceutical synthesis and metabolic studies, distinguishing between 2-nitroacetophenone (
-
The Challenge: Standard low-resolution Mass Spectrometry (MS) yields identical parent ions (
165).[2] -
The Solution: A triangulation approach using
H NMR (for symmetry and coupling), IR (for steric/electronic environment), and MS/MS (exploiting the "Ortho Effect").[1][2]
Physical Properties: The "First Look" Indicator
Before engaging advanced instrumentation, physical state serves as a rapid exclusion criterion.[1][2]
| Isomer | Physical State (at 25°C) | Melting Point | Diagnostic Note |
| Liquid (or low-melting solid) | 27–29 °C | Often appears as a yellow oil at room temperature.[2][3] | |
| Solid | 76–78 °C | Beige/Yellow crystals.[2][3] | |
| Solid | 80–81 °C | Yellow prisms.[2][3] |
Note: Since
H NMR Spectroscopy: The Definitive Structural Proof[1]
Nuclear Magnetic Resonance (NMR) provides the most unambiguous differentiation based on symmetry and spin-spin coupling (
A. The Para-Isomer (4-Nitroacetophenone)[1]
-
Symmetry: The molecule possesses a
axis of symmetry.[1][2] -
Pattern: Look for the classic AA'XX' (or AA'BB') system.[1][2] You will see two distinct doublets integrating to 2 protons each.[1][2][3]
-
Shifts:
B. The Meta-Isomer (3-Nitroacetophenone)
-
The "Island" Proton: The key identifier is the proton at the C2 position.[1] It is sandwiched between two electron-withdrawing groups (EWGs), making it heavily deshielded and magnetically isolated.[1][2][3]
C. The Ortho-Isomer (2-Nitroacetophenone)
-
Steric Deshielding: The proximity of the nitro and acetyl groups creates a complex field effect.[1]
-
Pattern: Four non-equivalent protons, but often clustered.[1][2][3]
-
Shifts:
Decision Logic Diagram
Caption: Logic flow for assigning regioisomers based on
Infrared Spectroscopy (IR): Electronic & Steric Screening
IR is particularly useful for detecting the Steric Inhibition of Resonance in the ortho isomer.[1]
-
-Nitroacetophenone (
cm ): -
-Nitroacetophenone (
cm ):-
Mechanism: The bulky nitro and acetyl groups force each other out of planarity with the benzene ring.[1]
-
Result: Conjugation is broken. The carbonyl behaves more like an isolated aliphatic ketone (which absorbs at ~1715 cm
), shifting the band to a higher wavenumber compared to the planar meta/para isomers.[1]
-
-
-Nitroacetophenone (
cm ):-
Inductive withdrawal raises the frequency slightly above acetophenone, but lack of direct resonance interaction keeps it distinct from para.[1]
-
Mass Spectrometry: The "Ortho Effect"[1][5]
While the molecular ion (
The Mechanism
In
-
Diagnostic Fragment (Ortho): Loss of OH radical (
).[2][3]-
165
148. -
This pathway is forbidden or negligible in
- and -isomers due to distance.[2]
-
165
-
Standard Fragments (Meta/Para):
Caption: The "Ortho Effect" fragmentation pathway unique to 2-nitroacetophenone.
Comparative Data Summary
| Feature | |||
| MP (°C) | 27–29 (Liquid/Solid) | 76–78 (Solid) | 80–81 (Solid) |
| Complex Multiplet (ABCD) | 4 Distinct Signals (Singlet @ 8.[2][3]7) | Symmetric Doublets (AA'XX') | |
| IR | ~1700–1710 (High, steric) | ~1690 | ~1695–1700 |
| Key MS Fragment | |||
| UV | Blue-shifted (Hypsochromic) | Intermediate | Red-shifted (Bathochromic) |
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: CDCl
(Deuterated Chloroform) is standard.[2][3] Use DMSO- if solubility is an issue, but note that chemical shifts will migrate slightly downfield.[1][2] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1-second relaxation delay).
-
Validation: Ensure TMS peak is referenced to 0.00 ppm.
Protocol B: GC-MS Identification
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Temperature Program: Hold 50°C for 2 min
Ramp 15°C/min to 250°C. -
Elution Order: Typically
-nitro (lowest BP/retention) -nitro -nitro (highest BP/retention) on non-polar columns due to dipole moment and boiling point differences.[2][3]
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][3] SDBS Nos. 2785 (
-), 2786 ( -), 2787 ( -).[2] [Link][2] -
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[1][2][3] 4-Nitroacetophenone Mass Spectrum.[2][3][7] [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative text on Ortho Effects and Coupling Constants).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. brainly.in [brainly.in]
- 5. 2-Nitroacetophenone(577-59-3) 1H NMR [m.chemicalbook.com]
- 6. 3-Nitroacetophenone(121-89-1) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Reference Standards for 1-(2-Chloro-6-nitrophenyl)ethanone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Analytical Accuracy
1-(2-Chloro-6-nitrophenyl)ethanone, a substituted acetophenone, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate quantification and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final products. The foundation of reliable analytical data lies in the use of well-characterized reference standards. This guide provides a comprehensive comparison of analytical methodologies for 1-(2-Chloro-6-nitrophenyl)ethanone, offering insights into the selection of appropriate reference standards and the development of robust analytical protocols.
While several suppliers offer 1-(2-Chloro-6-nitrophenyl)ethanone as a reference standard, the purity and characterization can vary.[2][3][4][5][6][7] It is incumbent upon the analyst to not only source a high-quality standard but also to employ a validated analytical method capable of accurately determining its purity and identifying any potential impurities.
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the characterization and quantification of 1-(2-Chloro-6-nitrophenyl)ethanone are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | High resolution, excellent quantitative accuracy and precision, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. Method development can be time-consuming. | Purity assessment, quantitative analysis, and stability testing. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information through fragmentation patterns.[8] | Requires the analyte to be volatile and thermally stable. | Impurity identification, confirmation of identity, and analysis of volatile organic impurities. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure.[3] | Unparalleled for structural elucidation and confirmation. Can provide quantitative information without a reference standard of the same compound (qNMR). | Lower sensitivity compared to chromatographic methods. More complex data interpretation.[9] | Definitive structural confirmation of the reference standard. |
High-Performance Liquid Chromatography (HPLC-UV): A Focus on Purity and Quantification
A stability-indicating HPLC method is the cornerstone for assessing the purity of a 1-(2-Chloro-6-nitrophenyl)ethanone reference standard.[2][10] Such a method must be able to separate the main component from potential impurities, including starting materials, by-products from the synthesis, and degradation products.[11]
Proposed HPLC-UV Method Protocol
This protocol is a starting point and requires thorough validation in accordance with ICH guidelines.[13][14]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A C18 column provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting point could be a gradient from 40% to 80% acetonitrile. |
| Buffer | 0.1% Phosphoric Acid or Formic Acid in the aqueous phase | Acidifying the mobile phase helps to ensure good peak shape for the analyte and related substances. Formic acid is suitable for MS compatibility.[12][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | Room temperature is a common starting point; temperature can be optimized to improve resolution. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 1-(2-Chloro-6-nitrophenyl)ethanone.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Identification and Volatile Impurities
GC-MS is a powerful technique for confirming the identity of 1-(2-Chloro-6-nitrophenyl)ethanone and for detecting and identifying volatile and semi-volatile impurities.[8][16] The electron ionization (EI) mass spectrum will exhibit a characteristic fragmentation pattern that can be used as a fingerprint for the compound.
Anticipated GC-MS Fragmentation Pattern
Sources
- 1. ijper.org [ijper.org]
- 2. scispace.com [scispace.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-(2-Chloro-6-nitrophenyl)ethanone | 20895-90-3 [sigmaaldrich.com]
- 7. 20895-90-3|1-(2-Chloro-6-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. youtube.com [youtube.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of 2-Chloro-6-nitro-p-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Reduction Catalysts for 1-(2-Chloro-6-nitrophenyl)ethanone
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS 20895-90-3) is a densely functionalized aromatic scaffold critical in the synthesis of indole-based pharmacophores (e.g., 7-chloro-2-methylindole) and chiral amino-alcohols. Its reduction presents a classic chemoselectivity triad challenge :
-
Nitro Group (
) : The most labile group, prone to reduction to aniline or hydroxylamine. -
Ketone (
) : Susceptible to reduction to secondary alcohols (potential stereocenter). -
Aryl Chloride (
) : Vulnerable to hydrogenolysis (dehalogenation), particularly under metal-catalyzed hydrogenation.
This guide evaluates catalytic systems enabling precise control over these competing pathways, categorizing them by the target transformation: Chemoselective Nitro Reduction (retention of ketone/halide) and Enantioselective Ketone Reduction .
Part 1: Strategic Reduction Pathways
The reduction of 1-(2-Chloro-6-nitrophenyl)ethanone is not a single reaction but a divergent pathway. The choice of catalyst dictates whether the molecule becomes an aniline intermediate , a cyclized indole , or a chiral alcohol .
Visualization: Reaction Divergence & Catalyst Selection[1]
Figure 1: Divergent reduction pathways. Green path indicates selective nitro reduction; Yellow path indicates ketone reduction; Red path indicates cyclization; Grey path indicates unwanted dehalogenation.
Part 2: Comparative Analysis of Catalyst Systems
Target A: Chemoselective Nitro Reduction (To Aniline)
Goal: Reduce
| Catalyst System | Mechanism | Selectivity (Nitro:Ketone:Cl) | Scalability | Risk Profile |
| Fe / AcOH | Electron Transfer (Bechamp) | High (100:0:100) | Excellent | Low risk of dehalogenation; mild acidic conditions may trigger slow cyclization. |
| SnCl₂ / HCl | Electron Transfer | High (100:0:100) | Low-Medium | Toxic tin waste; difficult workup (emulsions); strictly preserves ketone. |
| Pt/C (Sulfided) | Heterogeneous Hydrogenation | Medium-High | High | Sulfided form inhibits dehalogenation; requires H₂ pressure control. |
| Pd/C + H₂ | Heterogeneous Hydrogenation | Low | High | High risk of dehalogenation ; often reduces ketone or cyclizes immediately. |
Technical Insight: The "Iron" Advantage
For 1-(2-Chloro-6-nitrophenyl)ethanone, Iron powder in Acetic Acid/Ethanol is the superior choice for generating the amino-ketone intermediate. Unlike Pd/C, iron does not activate the C-Cl bond for hydrogenolysis. While SnCl₂ is equally selective, the removal of tin salts is operationally burdensome on a kilogram scale compared to iron sludge filtration.
Target B: Enantioselective Ketone Reduction
Goal: Reduce
| Catalyst System | Catalyst Type | Enantiomeric Excess (ee) | Operational Notes |
| KREDs (Ketoreductases) | Biocatalyst | >99% | Requires cofactor recycling (NADPH/GDH); extremely mild (pH 7); zero dehalogenation risk. |
| Ru-Cl(p-cymene) / TsDPEN | Transfer Hydrogenation | 90-97% | Uses iPrOH/HCOOH as H-source; tolerates nitro groups well; avoids H₂ gas. |
| CBS Catalyst | Boron-based | 85-95% | Sensitive to moisture; requires stoichiometric borane; good for sterically crowded ketones. |
Part 3: Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Fe/AcOH)
Primary Application: Synthesis of 1-(2-Amino-6-chlorophenyl)ethanone.
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 4.0 equiv)
-
Solvent: Ethanol / Water (4:1 v/v)[1]
-
Catalyst/Acid: Glacial Acetic Acid (0.5 equiv - catalytic amount prevents rapid cyclization compared to stoichiometric use)
Workflow:
-
Setup: Charge a 3-neck flask with substrate and EtOH/H₂O. Mechanical stirring is required due to iron slurry density.
-
Activation: Heat to 60°C. Add Acetic Acid followed by portion-wise addition of Iron powder over 30 minutes. Caution: Exothermic.
-
Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 2-4 hours. Look for the disappearance of the nitro peak.
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8.
-
Filtration: Filter through a Celite pad to remove iron oxides. Wash cake with Ethyl Acetate.
-
Isolation: Phase separate, dry organic layer over Na₂SO₄, and concentrate.
-
Note: If the Indole (7-chloro-2-methylindole) is the desired product, increase Acetic Acid to 10 equiv and reflux for 4 additional hours to force cyclization.
Protocol 2: Enantioselective Ketone Reduction (Biocatalytic)
Primary Application: Synthesis of (R)- or (S)-1-(2-Chloro-6-nitrophenyl)ethanol.
Reagents:
-
Substrate: 1-(2-Chloro-6-nitrophenyl)ethanone (50 mM final conc.)
-
Enzyme: KRED screening kit (e.g., Codexis or similar libraries)
-
Cofactor: NADP+ (1.0 mM), Glucose (1.5 equiv), Glucose Dehydrogenase (GDH)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Workflow:
-
Screening: Due to the steric bulk of the 2,6-disubstitution, screen a panel of KREDs to identify a hit with >90% conversion.
-
Reaction: Dissolve substrate in DMSO (5% v/v final). Add to buffer containing GDH, Glucose, and NADP+. Initiate by adding the specific KRED enzyme.
-
Conditions: Stir gently at 30°C for 24 hours.
-
Extraction: Extract with MTBE. Avoid chlorinated solvents if downstream processing involves amines to prevent salt formation.
Part 4: Critical Analysis & Troubleshooting
The Dehalogenation Trap
Using standard Pd/C (Palladium on Carbon) under H₂ atmosphere is contraindicated for this substrate unless dehalogenation is desired. The electron-withdrawing nitro group activates the ring, making the C-Cl bond susceptible to oxidative addition by Pd(0).
Evidence:
-
Pd/C + H₂ (1 atm): Yields mixture of aniline (20%), dechlorinated aniline (40%), and indole (30%).
-
Pt/C (Sulfided): Yields aniline (85%) with <1% dechlorination. The sulfur poisons the high-energy sites responsible for C-Cl cleavage.
Cyclization Control
The amino-ketone intermediate is metastable. In the presence of Lewis acids (ZnCl₂) or Brønsted acids (HCl, AcOH), it undergoes intramolecular condensation to form 7-chloro-2-methylindole .
-
To Stop at Amine: Keep pH neutral/basic during workup. Store at low temperature.
-
To Push to Indole: Reflux in AcOH or treat with ZnCl₂ at 180°C (Fischer-type condition, though this is technically a reductive cyclization).
References
-
BenchChem . Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine to (2-Amino-6-chlorophenyl)methanamine. Application Note. Link
-
Organic Chemistry Portal . Reduction of Nitro Compounds. Link
-
Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry, 73(9), 3638-3641. Link
-
Organic Syntheses . 2-Methylindole. Org. Synth. 1942, 22, 94. Link
-
Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group.[2] ChemPlusChem. Link
-
Fluorochem . 1-(2-Chloro-6-nitrophenyl)ethanone Product Data. Link
Sources
IR spectroscopy peak assignments for 1-(2-Chloro-6-nitrophenyl)ethanone
Topic: IR Spectroscopy Peak Assignments for 1-(2-Chloro-6-nitrophenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Analyzing Steric Inhibition of Resonance in Ortho-Disubstituted Acetophenones
Executive Summary & Strategic Context
1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) is a critical intermediate in the synthesis of heterocycles and pharmaceutical agents, specifically as a precursor to 2-(2-chloro-6-nitrophenyl)ethanol [1].
For analytical scientists, this molecule presents a textbook case of Steric Inhibition of Resonance (SIR) . Unlike unsubstituted acetophenone, where the carbonyl group is coplanar with the benzene ring (allowing conjugation), the bulky chloro and nitro groups at the 2,6-positions force the acetyl group out of the aromatic plane. This deconjugation dramatically shifts the carbonyl stretching frequency (
This guide compares the spectral signature of 1-(2-Chloro-6-nitrophenyl)ethanone against its structural analogs to validate this phenomenon and provide a robust identification protocol.
Comparative Analysis: The "Blue Shift" Effect
To positively identify 1-(2-Chloro-6-nitrophenyl)ethanone, one must look for the absence of the typical conjugated ketone band. The table below contrasts the target molecule with its precursors and analogs.
Table 1: Carbonyl Frequency Shift Analysis
| Compound | Structure Type | Mechanistic Driver | |
| Acetophenone | Planar / Conjugated | 1685 ± 5 | Strong resonance with phenyl ring lowers bond order. |
| 2'-Chloroacetophenone | Mono-ortho | 1695 ± 5 | Inductive effect (-I) of Cl competes with partial steric twist. |
| 2,6-Dichloroacetophenone | Di-ortho (Symmetric) | 1705 - 1715 | SIR Effect: Ring twist breaks conjugation; C=O double bond character increases. |
| 1-(2-Chloro-6-nitrophenyl)ethanone | Di-ortho (Target) | 1710 - 1720 | SIR + Electronic: SIR twists the bond; electron-withdrawing |
Key Insight: If your spectrum shows a carbonyl peak near 1685 cm⁻¹ , your product is likely degraded or lacks the 2,6-disubstitution pattern. The target molecule must show a "blue-shifted" peak above 1710 cm⁻¹ [2, 3].
Detailed Peak Assignments
The following assignments are based on the interplay between the electron-withdrawing nitro group and the steric bulk of the ortho-substituents.
A. Carbonyl Region ( ): 1710–1720 cm⁻¹
-
Feature: Sharp, strong intensity.[2]
-
Logic: The steric bulk of the ortho-chloro and ortho-nitro groups prevents the acetyl group from lying in the plane of the benzene ring. This orthogonality inhibits the overlap of the
-electrons of the ring with the -orbital of the carbonyl. Consequently, the C=O bond retains more "double bond" character, vibrating at a higher frequency typical of aliphatic ketones [4].
B. Nitro Group ( ): 1530 & 1350 cm⁻¹
-
Asymmetric Stretch: ~1530–1540 cm⁻¹ (Strong).
-
Symmetric Stretch: ~1350–1360 cm⁻¹ (Strong).
-
Logic: The nitro group is a powerful electron-withdrawing group. These two bands are diagnostic and often the strongest peaks in the fingerprint region, confirming the nitration step in synthesis [5].
C. Aromatic Framework
-
(Ring Stretch): ~1600 cm⁻¹ and ~1460 cm⁻¹.
-
Note: The 1600 cm⁻¹ band may appear split or broadened due to the heavy substitution pattern.
-
-
(Aryl Chloride): ~1050–1090 cm⁻¹.
-
Often difficult to assign definitively due to fingerprint clutter, but a distinct band in this region supports the presence of chlorine.
-
D. C-H Stretching
-
Aromatic C-H: >3000 cm⁻¹ (Weak).
-
Aliphatic C-H (Methyl): ~2920–2980 cm⁻¹ (Weak to Medium).
-
The methyl group of the acetyl moiety remains intact and distinct.
-
Visualizing the Mechanism
The following diagram illustrates the logical flow for confirming the structure based on the SIR effect.
Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) leading to the high-frequency carbonyl shift in 2,6-disubstituted acetophenones.
Experimental Protocol: Solid-State Analysis
Since 1-(2-Chloro-6-nitrophenyl)ethanone is a solid with a melting point of 60–61°C [1], solid-state sampling is required.
Method A: ATR-FTIR (Preferred)
Why: Attenuated Total Reflectance (ATR) requires minimal prep and avoids moisture contamination common in KBr.
-
Crystal Clean: Ensure the ZnSe or Diamond crystal is cleaned with isopropanol and shows a flat baseline.
-
Sample Loading: Place ~5 mg of the solid directly onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Caution: Do not over-pressurize if using a ZnSe crystal, as the sample is crystalline and hard.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Validation: Check for the absence of a broad -OH band (3400 cm⁻¹). If present, the sample may be wet or hydrolyzed to the alcohol form.
Method B: KBr Pellet (Traditional)
Why: Provides higher resolution for weak overtone bands if detailed structural confirmation is needed.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevent scattering).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Run background with a blank KBr pellet first.
References
-
Canadian Science Publishing. (1958). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center.[7] (2025).[3][4][8][9] 2,6-Dichloroacetophenone IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][10] Retrieved from [Link]
-
LibreTexts Chemistry.[2] (2025).[3][4][8][9] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Acetophenone, 2-chloro- [webbook.nist.gov]
- 8. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
Comparative Guide: Assessing Chemical Purity of 1-(2-Chloro-6-nitrophenyl)ethanone via TLC
Executive Summary
In the synthesis of indole derivatives and heterocycles, 1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) serves as a critical, high-value intermediate. Its structural complexity—featuring an acetyl group flanked by chloro and nitro substituents at the ortho positions—creates unique steric and electronic environments that influence its chromatographic behavior.
This guide evaluates the efficacy of Thin Layer Chromatography (TLC) as a "Tier 1" rapid assessment tool. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, this guide demonstrates that a rigorously optimized TLC protocol is sufficient for reaction monitoring and semi-quantitative purity checks, offering a cost-effective alternative for high-throughput screening.
Analyte Profile & Chromatographic Behavior[1][2][3][4][5][6]
Understanding the molecule is the first step to successful separation.
| Feature | Chemical Context | Chromatographic Implication |
| Core Structure | Acetophenone ring | Strong UV absorption (254 nm) due to |
| Substituents | 2-Chloro, 6-Nitro | High Polarity: The nitro group increases polarity, reducing |
| Impurities | Starting materials (e.g., 2-chloro-6-nitrobenzoic acid) | Acids will streak on standard silica without mobile phase modification. |
Comparative Analysis: TLC vs. Alternatives
The following data compares TLC against HPLC and
Performance Data Matrix
| Metric | TLC (Optimized) | HPLC (UV-Vis) | |
| Primary Utility | Reaction monitoring, qualitative ID | Quantitative purity (%), impurity profiling | Structural elucidation, molar ratios |
| Limit of Detection (LOD) | ~0.1 - 0.5 | < 0.01 | ~1-5% impurity threshold |
| Resolution | Low to Medium | High (Baseline separation of isomers) | High (Distinct chemical shifts) |
| Throughput | High (Multiple spots/plate) | Low (Serial injection, 15-30 min/run) | Low (Sample prep + acquisition) |
| Cost Per Run | < $1.00 | $20.00 - $50.00 (Solvents/Column wear) | > $50.00 (Instrument time/Solvents) |
Decision Framework
Use TLC when:
-
Monitoring the disappearance of starting material during synthesis.
-
Checking fractions during flash column chromatography.
-
Performing a quick "pass/fail" check before expensive HPLC analysis.
Use HPLC when:
-
Final product release specifications (>98% purity required).
-
Quantifying impurities with similar
values (isomers). -
Regulatory documentation is required.[1]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system . It includes steps to confirm that the lack of a spot means "clean" rather than "detection failure."
Phase 1: Materials
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Reference Standard: Pure 1-(2-Chloro-6-nitrophenyl)ethanone (if available).
-
Mobile Phase Solvents: Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade).
Phase 2: Mobile Phase Optimization
For this specific nitro-ketone, a gradient of polarity is required.
-
Starting Point: 80:20 (Hexane:EtOAc).
-
Observation: Product likely stays near baseline (
) due to nitro polarity.
-
-
Recommended System: 70:30 (Hexane:EtOAc) .
-
Target
: 0.4 – 0.6. -
Note: If the starting material is an acid (e.g., benzoic acid derivative), add 1% Acetic Acid to the mobile phase to prevent streaking.
-
Phase 3: Visualization (The Multi-Modal Approach)
Do not rely on a single detection method. Use this hierarchy:
-
Non-Destructive (UV 254 nm):
-
The aromatic ring quenches the plate's fluorescence. Product appears as a dark purple spot against a bright green background.
-
-
Functional Group Specific (2,4-DNPH Stain):
-
Target: Ketone group.
-
Result: Dip plate in 2,4-Dinitrophenylhydrazine solution and heat. The ketone reacts to form a hydrazone, appearing as a yellow/orange spot . This confirms the integrity of the acetyl group.
-
-
Nitro-Specific (Reduction/Diazo):
Visualized Workflows
Diagram 1: The Analytical Decision Pathway
This flowchart guides the researcher on when to rely on TLC and when to escalate to HPLC.
Caption: Decision Logic for Purity Assessment. Note the mandatory "Co-Spot" validation step to prevent false positives.
Diagram 2: Visualization Mechanism
Understanding the chemistry of visualization ensures correct interpretation of results.
Caption: Dual-mode visualization strategy. UV detects the core; DNPH confirms the ketone functionality.
Troubleshooting & Expert Tips
-
Problem: Tailing/Streaking.
-
Cause: Residual acidic precursors or column overload.
-
Fix: Add 0.5% Acetic Acid or Triethylamine to the mobile phase (depending on impurity nature).
-
-
Problem: No UV Absorption.
-
Cause: Plate damage or non-conjugated impurity.
-
Fix: Use Iodine chamber (General organic stain).
-
-
Problem: "Ghost" Spots.
-
Cause: Decomposition on silica. Nitro compounds can sometimes degrade on acidic silica over time.
-
Fix: Run 2D-TLC (Run once, rotate 90 degrees, run again). If spots appear off-diagonal, the compound is decomposing.
-
References
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates: UV, Iodine, and Chemical Stains. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chromatographic Purity Analysis: TLC vs HPLC. Retrieved from [Link]
-
National Institutes of Health (PubMed). (1998). Comparison of HPLC and TLC for Radiochemical Purity. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Chloro-6-nitrophenyl)ethanone
CAS: 20895-90-3 | Formula: C₈H₆ClNO₃[1][2][3][4]
Executive Summary
This guide outlines the operational safety and disposal protocols for 1-(2-Chloro-6-nitrophenyl)ethanone .[2][4] As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in organic synthesis, its structural motifs—specifically the ortho-chloro and ortho-nitro substituents on the acetophenone ring—dictate strict handling.[2][4]
Core Directive: This material must be treated as Halogenated Hazardous Waste . Under no circumstances should it be commingled with general organic solvents or non-halogenated waste streams due to the risk of forming dioxins during improper incineration and potential reactivity with strong bases.[2]
Part 1: Technical Characterization & Hazard Logic[2][4]
To dispose of a chemical safely, one must understand its latent energy and reactivity.[2][4]
Structural Hazards[2][4]
-
Nitro Group (-NO₂): Located at the 6-position.[2] While not a primary explosive in this configuration, nitro-aromatics possess high potential energy.[2][4] Risk: Thermal instability if heated to dryness in the presence of impurities or incompatible metals.[2]
-
Chlorine Atom (-Cl): Located at the 2-position.[2] Risk: This mandates the "Halogenated" waste classification.[2] Incineration must occur at specific high temperatures (>1100°C) with scrubbers to neutralize hydrogen chloride (HCl) and prevent polychlorinated dibenzodioxins (PCDDs) formation.[2]
-
Physical State Ambiguity: With a melting point near 28–30°C (82–86°F) , this substance exists at the boundary of solid and liquid phases.[2][4] Operational Insight: Waste containers must be leak-proof for liquids even if the material appears solid during collection.[2]
GHS Hazard Summary
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed | Zero-tolerance for open-bench handling; use dedicated waste chutes.[2][4] |
| Irritant | H315/H319 | Causes skin/eye irritation | Double-gloving (Nitrile) recommended during waste transfer.[2] |
| Environmental | H411 | Toxic to aquatic life | Strict Prohibition: No sink disposal.[2] All rinsate must be collected.[2] |
Part 2: Pre-Disposal Assessment & Segregation[2]
Before moving waste, categorize the material stream.[2][4] Errors here cause the majority of lab safety incidents.[2][4]
Incompatibility Check (Crucial)
Do NOT mix 1-(2-Chloro-6-nitrophenyl)ethanone waste with:
-
Strong Bases (NaOH, KOH, Amines): The electron-withdrawing nitro and carbonyl groups make the ring susceptible to nucleophilic attack, potentially leading to exothermic decomposition.[2][4]
-
Reducing Agents (Hydrides, Metals): Can reduce the nitro group, generating heat and toxic aniline derivatives.[2][4]
Waste Stream Assignment[2][4]
-
Stream A (Pure Substance/Solid): Unused solid or expired reagent.[2]
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar.[2]
-
-
Stream B (Mother Liquor/Solvent): Reaction mixtures containing the compound.[2]
-
Stream C (Contaminated Debris): Gloves, weigh boats, paper towels.[2][4]
-
Container: Solid Hazardous Waste Drum (Yellow/Black).[2]
-
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid/Liquid Reagent
Use this for expired bottles or excess synthesis product.[2]
-
PPE Setup: Don standard lab PPE plus 0.11mm minimum thickness Nitrile gloves .[2] If handling >50g, use a face shield.[2][4]
-
Phase Check: If the material has solidified in the bottle, do not attempt to chip it out.[2] This generates dust.[2] Dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone .[2]
-
Transfer: Pour the dissolved material into the Halogenated Waste container.
-
Rinsing: Triple-rinse the empty original container with Acetone. Add all rinsate to the Halogenated Waste container.
-
Labeling: Deface the original label. Mark the waste tag with:
Protocol B: Disposal of Reaction Mixtures (Mother Liquors)
Use this for rotary evaporator traps or filtration filtrates.[4]
-
pH Check: Dip a pH strip into the waste solution.[2]
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Log Entry: Immediately record the volume and concentration on the waste container's accumulation log.
Part 4: Emergency Procedures (Spills)
Because this compound melts near room temperature, a spill may be a sticky sludge or a dust.[2][4]
-
Isolate: Evacuate the immediate 3-meter radius.[2]
-
PPE: Wear respiratory protection (N95 or half-mask with organic vapor/particulate cartridge) if dust is present.[2]
-
Containment:
-
Cleanup: Scoop contaminated absorbent into a clear heavy-duty plastic bag.[2] Seal and place inside a hazardous waste drum.
-
Decontamination: Scrub the surface with a soapy water solution (surfactant), followed by an acetone wipe.[2][4] Dispose of wipes as hazardous waste.[2]
Part 5: Visualized Workflow
The following diagram illustrates the critical decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of 1-(2-Chloro-6-nitrophenyl)ethanone waste streams. Note the critical pH check for liquid waste to prevent container pressurization.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138396, 1-(2-Chloro-6-nitrophenyl)ethanone.[2][4] PubChem.[2] [Link][4]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[2] EPA.gov.[2] [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][4] The National Academies Press.[2] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
